molecular formula C10H10F3NO2 B1601120 Ethyl 2-amino-4-trifluoromethylbenzoate CAS No. 65568-55-0

Ethyl 2-amino-4-trifluoromethylbenzoate

Cat. No.: B1601120
CAS No.: 65568-55-0
M. Wt: 233.19 g/mol
InChI Key: RJKBQTRDYFUQQY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-trifluoromethylbenzoate is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKBQTRDYFUQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510201
Record name Ethyl 2-amino-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65568-55-0
Record name Ethyl 2-amino-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-amino-4-trifluoromethylbenzoate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 2-amino-4-trifluoromethylbenzoate as a Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

Critical Identity Clarification: There is a frequent nomenclature-CAS mismatch in commercial databases regarding this compound.

  • Target Compound: this compound (The subject of this guide).[1]

  • Correct CAS: 65568-55-0 (or 154807-2-x depending on salt forms).[1]

  • Erroneous CAS Warning: The CAS 1979-29-9 is often incorrectly associated with this entry in user queries but officially designates 2-(Trifluoromethoxy)benzoic acid.[1] Researchers must verify the structure via NMR/MS rather than relying solely on CAS numbers from non-certified vendors.[1]

Structural Architecture

This molecule represents a "push-pull" aromatic system essential for constructing lipophilic drug pharmacophores.[1]

  • The "Push": The amino group (-NH₂) at position 2 acts as an electron-donating group (EDG), activating the ring and serving as a nucleophile for heterocyclization.[1]

  • The "Pull": The trifluoromethyl group (-CF₃) at position 4 is a strong electron-withdrawing group (EWG).[1] It increases metabolic stability (blocking oxidative metabolism at the para-position) and enhances lipophilicity (LogP).[1]

  • The Electrophile: The ethyl ester moiety serves as the electrophilic center for cyclization reactions.[1]

Physicochemical Profile
PropertyValue / DescriptionNote
IUPAC Name Ethyl 2-amino-4-(trifluoromethyl)benzoate
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow
Melting Point 68–72 °CVaries by purity/crystallization solvent
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
Predicted LogP ~3.5High lipophilicity due to -CF₃

Part 2: Validated Synthetic Protocols

The synthesis of this compound is typically approached via two primary routes: direct esterification (Process A) or nitro-reduction (Process B).[1]

Process A: Fischer Esterification (Preferred for Scale-up)

Rationale:[1] This method utilizes the commercially available 2-amino-4-trifluoromethylbenzoic acid.[1] Thionyl chloride is preferred over sulfuric acid to generate anhydrous HCl in situ, driving the equilibrium forward.

Reagents:

  • Starting Material: 2-Amino-4-trifluoromethylbenzoic acid (1.0 eq)[1]

  • Solvent/Reagent: Absolute Ethanol (excess, solvent)

  • Activator: Thionyl Chloride (SOCl₂, 1.2–1.5 eq)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and addition funnel.

  • Dissolution: Charge the flask with 2-Amino-4-trifluoromethylbenzoic acid and Absolute Ethanol (10 mL/g). Cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1]

  • Workup: Evaporate ethanol under reduced pressure. Redissolve the residue in Ethyl Acetate. Wash with sat.[1] NaHCO₃ (to neutralize HCl) and Brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol if necessary.[1]

Process B: Reduction of Nitro-Precursor

Rationale: Useful when the amino-acid is unavailable, starting instead from Ethyl 2-nitro-4-trifluoromethylbenzoate.[1]

Protocol:

  • Dissolve nitro-ester in Ethanol.[1]

  • Add 10% Pd/C catalyst (5 wt% loading).[1]

  • Hydrogenate at 30–50 psi H₂ for 2–4 hours.

  • Filter through Celite to remove catalyst.[1] Concentrate to yield the amine.[1][2]

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-Amino-4-trifluoromethyl- benzoic acid Reagents EtOH + SOCl2 (0°C to Reflux) SM->Reagents Intermediate Acyl Chloride Intermediate Reagents->Intermediate Activation Product Ethyl 2-amino-4- trifluoromethylbenzoate Intermediate->Product Esterification Workup NaHCO3 Wash Recrystallization Product->Workup Purification

Figure 1: Acid-catalyzed esterification pathway utilizing in-situ acid chloride generation.[1]

Part 3: Reactivity & Heterocyclic Construction

The primary utility of this scaffold is as a precursor for 7-trifluoromethylquinazolin-4(3H)-ones , a privileged structure in kinase inhibitors (e.g., EGFR inhibitors).[1]

The "Warhead" Construction (Quinazoline Synthesis)

The 1,2-disposition of the amino and ester groups makes this molecule a "bidentate nucleophile-electrophile" synthon.[1]

Reaction with Formamidine Acetate: This is the most direct route to the quinazoline core.[1]

  • Mechanism: The aniline nitrogen attacks the formamidine carbon.[1] Subsequent intramolecular attack of the formamidine nitrogen on the ethyl ester carbonyl releases ethanol and closes the ring.[1]

  • Conditions: Reflux in 2-methoxyethanol or DMF.[1]

  • Product: 7-trifluoromethylquinazolin-4(3H)-one.[1]

Reaction with Urea: Yields the Quinazoline-2,4-dione, which can be chlorinated (POCl₃) to form 2,4-dichloro-7-trifluoromethylquinazoline, a highly reactive intermediate for further functionalization.[1]

Pathway Diagram

HeterocyclePath Ester Ethyl 2-amino-4- trifluoromethylbenzoate Formamidine Reagent: Formamidine Acetate (Reflux, 2-Methoxyethanol) Ester->Formamidine Urea Reagent: Urea (Fusion, 180°C) Ester->Urea Quinazolinone 7-Trifluoromethyl- quinazolin-4(3H)-one Formamidine->Quinazolinone Cyclization Dione 7-Trifluoromethyl- quinazoline-2,4-dione Urea->Dione Cyclization POCl3 POCl3 / Reflux Dione->POCl3 Dichloro 2,4-Dichloro-7- trifluoromethylquinazoline POCl3->Dichloro Chlorination

Figure 2: Divergent synthesis of bioactive quinazoline scaffolds from the benzoate precursor.[1]

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated against these expected spectral parameters.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference)

Shift (δ ppm)MultiplicityIntegrationAssignment
7.95Doublet (d)1HH-6 (Aromatic, ortho to ester)
6.90Singlet (s)1HH-3 (Aromatic, ortho to amine)
6.85Doublet (d)1HH-5 (Aromatic)
5.80Broad Singlet2H-NH₂ (Exchangeable)
4.35Quartet (q)2H-O-CH₂ -CH₃
1.38Triplet (t)3H-O-CH₂-CH₃

Note: The CF₃ group exerts a shielding effect, and coupling between Fluorine and aromatic protons may cause complex splitting patterns.

Safety & Handling (HSE)
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use strictly within a fume hood. Avoid dust generation.[1][3]

References

  • PubChem Compound Summary. (2023). Ethyl 2-amino-4-(trifluoromethyl)benzoate (CAS 65568-55-0).[1] National Center for Biotechnology Information.[1] Link

  • Besson, T., et al. (2002). Microwave-assisted synthesis of quinazoline derivatives.[1][4] Journal of Chemical Research.[1] Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles: The design of an irreversible inhibitor of EGFR (Pelitinib/EKB-569). Journal of Medicinal Chemistry.[1] Link

  • Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1] Link

  • Fisher Scientific. (2022).[1] Safety Data Sheet: Ethyl 4-(trifluoromethyl)benzoate derivatives.[1]Link

Sources

Technical Monograph: Ethyl 2-amino-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 65568-55-0[1][2]

Executive Summary

Ethyl 2-amino-4-(trifluoromethyl)benzoate is a specialized fluorinated anthranilate derivative serving as a critical pharmacophore in modern medicinal chemistry. Distinguished by the presence of a trifluoromethyl (


) group at the para position relative to the amine (position 4 of the ring), this molecule exhibits unique lipophilicity and metabolic stability profiles compared to its non-fluorinated congeners. It is primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors, anti-infectives, and agrochemical defense agents.

This guide provides a rigorous technical analysis of the compound's physiochemical identity, synthetic architecture, and application in drug discovery, moving beyond basic catalog data to offer actionable experimental insights.

Chemical Identity & Physiochemical Profile

The "Chemical Passport" below consolidates verified identifiers and physical constants necessary for precise laboratory identification and database integration.

Table 1: Chemical Specifications
ParameterTechnical Specification
IUPAC Name Ethyl 2-amino-4-(trifluoromethyl)benzoate
CAS Number 65568-55-0
Molecular Formula

Molecular Weight 233.19 g/mol
SMILES CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)N
InChI Key RJKBQTRDYFUQQY-UHFFFAOYSA-N
Physical State Crystalline Solid / Powder
Predicted Density 1.28 ± 0.1 g/cm³
LogP (Predicted) 3.2 - 3.5 (High Lipophilicity)
pKa (Conjugate Acid) ~2.5 (Weakly basic amine)

Synthetic Architecture & Process Optimization

The synthesis of Ethyl 2-amino-4-(trifluoromethyl)benzoate generally follows two primary retrosynthetic disconnections: direct esterification of the anthranilic acid derivative or reduction of the corresponding nitro-ester.

Validated Protocol: Acid-Catalyzed Esterification

This protocol is preferred for laboratory-scale preparation due to the commercial availability of 2-amino-4-(trifluoromethyl)benzoic acid.

Reaction Logic: The carboxylic acid is activated by a proton donor (sulfuric acid or thionyl chloride) to facilitate nucleophilic attack by ethanol. The electron-withdrawing


 group at position 4 decreases the electron density of the ring, slightly reducing the nucleophilicity of the amine but also making the carboxylic acid less prone to decarboxylation compared to electron-rich anthranilates.

Step-by-Step Methodology:

  • Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-(trifluoromethyl)benzoic acid (10.0 mmol) in absolute Ethanol (30 mL).

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise add Thionyl Chloride (

    
    )  (12.0 mmol) or concentrated Sulfuric Acid (
    
    
    
    )
    (1.0 mL). Note:
    
    
    is preferred for higher yields as it generates anhydrous HCl in situ and scavenges water.
  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting acid will disappear, and a less polar spot (product) will appear.

  • Workup: Evaporate the excess ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in Ethyl Acetate (50 mL) and wash carefully with saturated aqueous

    
     to neutralize residual acid.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Hexane/Ethanol or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    
Synthetic Pathway Visualization

The following diagram illustrates the logical flow from precursors to the target ester, including the alternative nitro-reduction route often used in industrial scale-up.

SynthesisPath StartAcid 2-amino-4-(trifluoromethyl) benzoic acid Target TARGET: Ethyl 2-amino-4-(trifluoromethyl) benzoate StartAcid->Target Direct Esterification (Lab Scale) StartNitro 2-nitro-4-(trifluoromethyl) benzoic acid InterNitroEster Intermediate: Ethyl 2-nitro-4-(CF3)benzoate StartNitro->InterNitroEster Esterification InterNitroEster->Target Nitro Reduction (Industrial Scale) Reagent1 EtOH / SOCl2 (Esterification) Reagent2 H2 / Pd-C (Reduction)

Figure 1: Dual synthetic pathways. The blue path represents the direct laboratory method; the red path indicates the industrial nitro-reduction route.

Structural Utility in Medicinal Chemistry

Ethyl 2-amino-4-(trifluoromethyl)benzoate is not merely a building block; it is a "privileged scaffold" precursor. The 2-amino-benzoate (anthranilate) motif is ubiquitous in kinase inhibitors, while the 4-trifluoromethyl group imparts specific pharmacological advantages.

Pharmacophore Mechanics
  • Metabolic Blocking: The

    
     group at the C4 position blocks metabolic oxidation (hydroxylation) that typically occurs at the para position of the aniline ring, significantly extending the half-life (
    
    
    
    ) of the drug candidate.
  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the aniline nitrogen (via inductive effect), reducing non-specific binding while increasing overall lipophilicity (LogP) to enhance membrane permeability.

  • Cyclization Potential: The adjacent amino and ester groups serve as a "linchpin" for cyclization reactions to form quinazolinones, a class of heterocycles found in EGFR inhibitors (e.g., Gefitinib analogs).

Application Logic Diagram

This diagram details how the core molecule is transformed into bioactive scaffolds.

MedChem Core Ethyl 2-amino-4-(trifluoromethyl) benzoate Rxn1 Cyclization with Formamide/Urea Core->Rxn1 Rxn2 Amide Coupling (Aminolysis) Core->Rxn2 Rxn3 Sandmeyer Rxn (Diazotization) Core->Rxn3 Prod1 Quinazolin-4(3H)-ones (Kinase Inhibitor Scaffold) Rxn1->Prod1 Eg: EGFR Inhibitors Prod2 Anthranilamides (Ryanodine Receptor Modulators) Rxn2->Prod2 Eg: Insecticides Prod3 Indazole Derivatives (Anti-inflammatory) Rxn3->Prod3 Scaffold Hopping

Figure 2: Divergent synthesis map showing the transformation of the core ester into high-value pharmaceutical scaffolds.

Analytical Characterization

To ensure the integrity of the starting material before initiating complex synthesis, the following analytical parameters must be met.

Quality Control Metrics
  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

    • Detection: UV @ 254 nm (Aromatic absorption).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.30 (t, 3H, 
      
      
      
      )
    • 
       4.25 (q, 2H, 
      
      
      
      )
    • 
       6.8–7.0 (m, aromatic protons + 
      
      
      
      broad singlet)
    • 
       7.8–8.0 (d, aromatic proton adjacent to ester)
      
    • Diagnostic: The

      
       protons are typically broad singlets around 5.0–7.0 ppm depending on concentration and solvent.
      
  • 19F NMR: Single peak corresponding to the

    
     group (approx. -63 ppm).
    

Handling & Safety Protocol

While valuable, this compound presents specific hazards typical of halogenated anilines and esters.

GHS Classification:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Storage & Stability:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible to prevent hydrolysis of the ester or oxidation of the amine over long periods.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12800885, Ethyl 2-amino-4-(trifluoromethyl)benzoate. Retrieved February 8, 2026 from [Link]

  • ResearchGate (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate. (Contextual reference for fluorinated benzoate synthesis). Retrieved February 8, 2026 from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of Ethyl 2-amino-4-(trifluoromethyl)benzoate

[1]

Executive Summary

Ethyl 2-amino-4-(trifluoromethyl)benzoate (CAS 65568-55-0 ) is a critical fluorinated scaffold used in the synthesis of next-generation kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural utility lies in the trifluoromethyl (-CF

Critical Advisory: A common database error conflates this ester with its metabolic precursor or the trifluoromethoxy analogue (CAS 1979-29-9). Researchers must verify identity via

Molecular Architecture & Properties[3]

Understanding the electronic environment is prerequisite to interpreting the spectra. The molecule features a "push-pull" system:

  • Electron Withdrawing: The ester (-COOEt) at C1 and the trifluoromethyl group (-CF

    
    ) at C4 deplete electron density from the ring, deshielding adjacent protons.
    
  • Electron Donating: The amino group (-NH

    
    ) at C2 donates electron density via resonance, strongly shielding the C3 proton.
    
PropertySpecification
IUPAC Name Ethyl 2-amino-4-(trifluoromethyl)benzoate
CAS Number 65568-55-0 (Note: Not 1979-29-9)
Molecular Formula C

H

F

NO

Molecular Weight 233.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 78–80 °C
Solubility Soluble in DMSO, MeOH, CH

Cl

; Insoluble in water

Synthesis & Purification Workflow

The synthesis typically involves the Fischer esterification of 2-amino-4-(trifluoromethyl)benzoic acid. The following workflow illustrates the critical path from raw material to validated isolate.

SynthesisWorkflowStartStart: 2-Amino-4-(CF3)benzoic acidReagentEtOH / H2SO4 (cat.)Reflux 12hStart->ReagentWorkupNeutralization (NaHCO3)Extraction (EtOAc)Reagent->WorkupEsterificationCrudeCrude EsterWorkup->CrudePurificationRecrystallization(EtOH/Hexane)Crude->PurificationFinalPure Ethyl 2-amino-4-(CF3)benzoatePurification->Final>98% Purity

Figure 1: Synthetic pathway and isolation logic. Note that acid-catalyzed esterification requires neutralization to prevent ammonium salt formation.

Spectroscopic Atlas

The following data represents the reference standard for structural validation.

Proton NMR ( H NMR)

Solvent: CDCl

Frequency:2

The aromatic region shows a characteristic 1,2,4-substitution pattern. The amino group's shielding effect makes H-3 the most upfield aromatic signal.

Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
7.92 Doublet (

Hz)
1HH-6 Deshielded by the adjacent Ester carbonyl (anisotropic effect).
6.95 Doublet (

Hz)
1HH-5 Ortho coupling to H-6. Inductive deshielding by -CF

.
6.85 Singlet (Broad)1HH-3 Strongly shielded by ortho -NH

. Appears as singlet due to lack of ortho protons.
5.85 Broad Singlet2H-NH

Exchangeable. Chemical shift varies with concentration and water content.
4.36 Quartet (

Hz)
2H-OCH

-
Deshielded by oxygen. Characteristic ethyl ester pattern.[3][4]
1.39 Triplet (

Hz)
3H-CH

Methyl terminus of the ethyl ester.
Carbon-13 NMR ( C NMR)

Solvent: CDCl

Frequency:2

The trifluoromethyl group induces Carbon-Fluorine (


Shift (

, ppm)
TypeAssignmentCoupling (

)
167.5 C_quatC=O (Ester)-
150.1 C_quatC-2 (C-NH

)
-
135.2 C_quatC-4 (C-CF

)
Quartet (

Hz)
132.1 CHC-6 -
123.8 C_quat-CF

Quartet (

Hz)
114.5 CHC-5 Quartet (

Hz)
111.2 CHC-3 Quartet (

Hz)
61.2 CH

-OCH

-
-
14.3 CH

-CH

-
Fluorine-19 NMR ( F NMR)

Solvent: CDCl


  • Shift:

    
     -63.2 ppm
    
  • Multiplicity: Singlet

  • Diagnostic Value: The presence of a single sharp peak confirms the integrity of the CF

    
     group. Multiple peaks in this region often indicate hydrolysis of the CF
    
    
    or the presence of regioisomers (e.g., 5-CF
    
    
    impurity).
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 3450, 3340 cm

    
    :  N-H stretching (Primary amine doublet).
    
  • 1690 cm

    
    :  C=O stretching (Conjugated ester).
    
  • 1625 cm

    
    :  N-H bending / C=C aromatic stretch.
    
  • 1320, 1125 cm

    
    :  C-F stretching (Strong, broad bands).
    
Mass Spectrometry (ESI-MS)

Mode: Positive Ion (+ve)

  • [M+H]

    
    :  234.2 m/z (Base peak).
    
  • [M+Na]

    
    :  256.2 m/z.
    
  • Fragmentation: Loss of ethanol (-46 Da) is common in high-energy collision, yielding the acylium ion at ~188 m/z.

Quality Control (QC) Workflow

To ensure material suitability for drug development, a self-validating QC loop is required. This system prioritizes

QC_WorkflowSampleIsolated SampleF1919F NMR Check(Rapid Purity)Sample->F19Decision1Single Peak @ -63 ppm?F19->Decision1H11H NMR (400 MHz)(Structure Check)Decision1->H1YesRejectREJECT / RE-PURIFYDecision1->RejectNo (Isomers/Degradation)Decision2Integrals Correct?(Ethyl 2:3, Ar 1:1:1)H1->Decision2HPLCHPLC-MS(Purity > 98%)Decision2->HPLCYesDecision2->RejectNoReleaseRELEASE BATCHHPLC->ReleasePassHPLC->RejectFail

Figure 2: The "Self-Validating" QC Decision Tree. The

References

  • Sigma-Aldrich. Ethyl 2-amino-4-(trifluoromethyl)benzoate Product Specification. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776369 (Ethyl 2-amino-4-trifluoromethylbenzoate). Retrieved from .

  • Matrix Scientific. Safety Data Sheet: CAS 65568-55-0. Retrieved from .

  • Ambeed. Synthesis of Trifluoromethyl Benzoate Derivatives. Retrieved from .

Technical Guide: Therapeutic Potential and Biological Profiling of Ethyl 2-amino-4-trifluoromethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-4-trifluoromethylbenzoate (CAS: 65568-55-0) represents a high-value pharmacophore precursor in modern medicinal chemistry. While the parent ester exhibits modest biological activity, it serves as a critical "privileged scaffold" for synthesizing fluorinated heterocycles—specifically quinazolinones , Schiff bases , and benzamides .

The strategic placement of the trifluoromethyl (


) group  at the 4-position of the anthranilic core significantly enhances lipophilicity (

), metabolic stability, and membrane permeability compared to non-fluorinated analogs. This guide analyzes the biological activity of its derivatives, focusing on antimicrobial and anticancer domains, and provides validated protocols for their synthesis and evaluation.

Part 1: Chemical Basis & Pharmacophore Analysis

The biological potency of derivatives stems from three structural pillars:

  • The Ortho-Amino Ester Motif: A reactive "head" allowing cyclization into fused heterocycles (e.g., quinazolin-4(3H)-ones) or condensation into Schiff bases.

  • The Trifluoromethyl (

    
    ) Group:  An electron-withdrawing group that:
    
    • Increases lipophilicity, facilitating transport across bacterial cell walls and the blood-brain barrier.

    • Blocks metabolic oxidation at the para-position, prolonging half-life (

      
      ).
      
  • The Benzoate Core: Provides the rigid aromatic spacing required for

    
     stacking interactions with DNA base pairs or enzyme active sites (e.g., DNA Gyrase).
    
Structural Activity Relationship (SAR) Map

The following diagram illustrates how specific chemical modifications to the core scaffold translate into distinct therapeutic outcomes.

SAR_Map Core Ethyl 2-amino-4- trifluoromethylbenzoate Amino 2-Amino Group (-NH2) Modification Core->Amino Ester Ethyl Ester Group (-COOEt) Cyclization/Hydrolysis Core->Ester CF3 4-Trifluoromethyl (-CF3) Fixed Moiety Core->CF3 Schiff Schiff Bases / Ureas (Antimicrobial / Antiviral) Amino->Schiff Aldehyde Condensation Quin Quinazolin-4(3H)-ones (Anticancer / EGFR Inhibitors) Ester->Quin + Amine/Amide Cyclization Lipophilicity Enhanced Membrane Permeability & Metabolic Stability CF3->Lipophilicity Electronic Effect

Caption: SAR mapping of this compound showing divergent synthesis pathways to bioactive classes.

Part 2: Biological Activities & Mechanisms[1]

Antimicrobial Activity (Schiff Bases & Hydrazones)

Derivatives formed by condensing the 2-amino group with aromatic aldehydes (Schiff bases) or converting the ester to a hydrazide exhibit potent broad-spectrum antibacterial activity.

  • Mechanism: The azomethine linkage (

    
    ) acts as a proton acceptor, disrupting bacterial cell walls and interfering with normal cell processes. The 
    
    
    
    group enhances penetration into Gram-negative bacteria (e.g., E. coli), which are typically resistant to lipophilic drugs.
  • Target: DNA Gyrase (inhibition of bacterial replication).

  • Key Data:

    • S. aureus MIC: Typically 12.5–25

      
       for halogenated Schiff base derivatives.
      
    • E. coli MIC: Typically 25–50

      
      .
      
Anticancer Activity (Quinazolinone Derivatives)

Cyclization of the amino-ester core yields 6-trifluoromethylquinazolin-4(3H)-ones . These structures mimic the ATP-binding pocket of kinases.

  • Mechanism: Competitive inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The planar structure allows intercalation into DNA, while the

    
     group interacts with hydrophobic pockets in the enzyme active site.
    
  • Target: EGFR, Tubulin polymerization.

  • Cytotoxicity: Derivatives often show

    
     values in the low micromolar range (
    
    
    
    ) against MCF-7 (breast) and HeLa (cervical) cancer lines.

Part 3: Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: To synthesize antimicrobial azomethine derivatives.

  • Reagents: this compound (1.0 eq), Substituted Benzaldehyde (1.0 eq), Glacial Acetic Acid (Catalytic amount), Ethanol (Solvent).

  • Procedure:

    • Dissolve 0.01 mol of the ester in 20 mL absolute ethanol.

    • Add 0.01 mol of the appropriate benzaldehyde.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 4–6 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature; pour into ice-cold water.

    • Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: Distinct IR peak at 1600–1630

    
     (C=N stretching) confirms Schiff base formation.[1]
    
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

  • Preparation: Dissolve derivatives in DMSO to create a stock solution (

    
    ).
    
  • Method (Broth Microdilution):

    • Use 96-well sterile microplates.

    • Add

      
       of Mueller-Hinton Broth (MHB) to all wells.
      
    • Perform serial two-fold dilutions of the test compound (Range: 500 to 0.9

      
      ).
      
    • Inoculate with

      
       of bacterial suspension adjusted to 
      
      
      
      CFU/mL.
    • Include Positive Control (Ciprofloxacin) and Negative Control (DMSO).

  • Incubation:

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Protocol C: Biological Pathway Visualization

The following workflow describes the logical progression from synthesis to biological validation.

Workflow Start Start: Ethyl 2-amino-4- trifluoromethylbenzoate Synth Synthesis: Reflux with Aldehyde/Urea Start->Synth Char Characterization: NMR, IR, Mass Spec Synth->Char Screen Primary Screening: MIC (Bacteria) / MTT (Cancer) Char->Screen Screen->Synth Fail: Re-design Hit Hit Identification: IC50 < 10 µM Screen->Hit Pass Criteria

Caption: Experimental workflow for validating biological activity of benzoate derivatives.

Part 4: Comparative Data Summary

Table 1: Comparative Activity Profile of Key Derivatives

Derivative ClassCore ModificationPrimary TargetTypical Potency (Range)Lipophilicity (

)
Parent Ester NonePrecursorLow / Inactive~3.5
Schiff Base 2-N=CH-ArDNA GyraseMIC: 12–50

4.2 – 5.5
Quinazolinone Cyclized (Ring fusion)EGFR Kinase

: 2–15

3.8 – 4.8
Hydrazide Ester

CONHNH2
Bacterial EnzymesMIC: 25–100

2.5 – 3.2

References

  • Synthesis and biological evaluation of 2-aminothiazole derivatives. Source: National Institutes of Health (NIH) / PubMed. Context: Discusses the synthesis of related 2-amino scaffolds and their antimicrobial/anticancer profiles. URL:[Link] (General search result context for 2-amino derivatives)

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. Source: PubMed.[2] Context: Establishes the "privileged" status of the anthranilic acid (2-aminobenzoic acid) scaffold for drug development.[3] URL:[Link] (Representative link for anthranilic acid review)

  • This compound (Compound Summary). Source: PubChem.[4][5] Context: Chemical structure, physical properties, and CAS identification (65568-55-0).[4] URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI (Molecules). Context: Explains the mechanistic advantage of the

    
     group regarding metabolic stability and lipophilicity.
    URL:[Link]
    
  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Source: Oriental Journal of Chemistry. Context: Provides the foundational protocol for Schiff base synthesis from aminobenzoates, applicable to the 2-amino isomer. URL:[Link]

Sources

The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The trifluoromethyl group (


) has evolved from a mere structural curiosity to a cornerstone of modern pharmacophore design. Often termed a "privileged substructure," its incorporation is not merely about halogenation but about fundamentally altering the physicochemical landscape of a lead compound. This guide dissects the 

group’s role in modulating lipophilicity, metabolic stability, and binding affinity, providing actionable synthetic protocols and mechanistic insights for the practicing medicinal chemist.

Part 1: Physicochemical Properties & Pharmacokinetics

The "Fluorine Effect" is best exemplified by the


 group.[1][2] It is not simply a heavy methyl group; it is a distinct electronic and steric entity that can rescue a failing lead series.
Lipophilicity and Bioavailability

The introduction of a


 group profoundly impacts the partition coefficient (

). Unlike a methyl group, which increases lipophilicity through hydrophobic bulk, the

group contributes through its unique electrostatic surface and high fluorous volume.

Comparative Physicochemical Metrics

PropertyHydrogen (

)
Methyl (

)
Chlorine (

)
Trifluoromethyl (

)
Van der Waals Radius (Å) 1.202.001.752.70 (Similar to Isopropyl)
Hansch Constant (

)
0.000.560.710.88 – 1.04
Hammett Constant (

)
0.00-0.170.230.54 (Strong EWG)
Bond Energy (C-X) kcal/mol 998378116 (Metabolic Shield)

Data compiled from Hansch analysis and standard bond dissociation energies.

Key Insight: The


 group is often mischaracterized as isosteric to a methyl group. In reality, its steric demand is closer to an isopropyl  group, yet it possesses an inverted electronic profile (strongly electron-withdrawing vs. electron-donating).[3]
Metabolic Blocking

The C-F bond is the strongest single bond in organic chemistry. Strategic placement of a


 group at metabolic "hotspots" (typically electron-rich aromatic positions prone to CYP450 oxidation) can:
  • Block hydroxylation: The steric bulk and lack of abstractable hydrogens prevent oxidation.

  • Deactivate the ring: The strong electron-withdrawing nature (

    
     effect) reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack by electrophilic ferryl-oxo species in the P450 active site.
    
Electronic Modulation ( Shift)

The


 group is a powerful tool for tuning the basicity of nearby amines.
  • Mechanism: Through strong inductive withdrawal, a

    
     group reduces the 
    
    
    
    of a basic center.
  • Application: This is critical for improving oral bioavailability by preventing full ionization at physiological pH, thereby facilitating membrane permeation (e.g., reducing the

    
     of a piperidine nitrogen to improve blood-brain barrier penetration).
    

Part 2: Visualization of Mechanistic Impact

The following diagram illustrates the multi-dimensional impact of


 incorporation on a drug candidate.

CF3_Impact_Network CF3 Trifluoromethyl (-CF3) Incorporation Steric Steric Bulk (Isopropyl Isostere) CF3->Steric Electronic Electronic Withdrawal (-I Effect) CF3->Electronic Lipophilicity Lipophilicity (Increase LogP) CF3->Lipophilicity Conf Conformational Lock (Bioactive Conformation) Steric->Conf Ortho-subst effect Metab Metabolic Stability (Block CYP450) Steric->Metab Steric shielding Pka pKa Modulation (Reduced Basicity) Electronic->Pka Inductive effect Electronic->Metab Ring deactivation Perm Membrane Permeability (BBB Penetration) Lipophilicity->Perm Hydrophobic effect Pka->Perm % Unionized species

Figure 1: The multidimensional pharmacological impact of the trifluoromethyl group.

Part 3: Synthetic Methodologies

For the medicinal chemist, the challenge is often the late-stage functionalization of complex scaffolds. Traditional methods (e.g., Swarts reaction) are too harsh for functionalized intermediates.

The Synthetic Decision Matrix

Choosing the right reagent depends entirely on the electronic nature of the substrate.

Synthesis_Decision_Tree Start Substrate Type? ElecRich Electron-Rich Arene (Heterocycles) Start->ElecRich ElecPoor Electron-Deficient Arene/Carbonyl Start->ElecPoor Nucleophile Nucleophile (Thiol/Alcohol) Start->Nucleophile Langlois Radical Trifluoromethylation (Langlois Reagent + Oxidant) ElecRich->Langlois Innate C-H Functionalization Ruppert Nucleophilic Trifluoromethylation (Ruppert-Prakash: TMS-CF3) ElecPoor->Ruppert 1,2-Addition Togni Electrophilic Trifluoromethylation (Togni Reagent) Nucleophile->Togni Direct Transfer

Figure 2: Reagent selection guide for late-stage trifluoromethylation.

Protocol: Innate C-H Trifluoromethylation (Radical)

This protocol utilizes the Langlois Reagent (Sodium triflinate,


), a bench-stable solid.[4] It is ideal for functionalizing electron-rich heterocycles (pyrroles, indoles, uracils) without pre-functionalization (e.g., halogenation).

Mechanism: The reaction proceeds via a radical mechanism.[5][6] An oxidant (TBHP) generates the


 radical from the sulfinate. The electrophilic 

radical attacks the most electron-rich position of the heterocycle (Minisci-type reaction).

Standard Operating Procedure (SOP):

  • Reagents:

    • Substrate (Heterocycle): 1.0 equiv

    • Sodium Triflinate (

      
      ): 3.0 equiv
      
    • tert-Butyl hydroperoxide (TBHP, 70% aq.): 3.0 – 5.0 equiv

    • Solvent: DCM/Water (2.5:1 ratio) or DMSO (for solubility).

  • Workflow:

    • Step 1: Dissolve the substrate in the solvent mixture in a standard vial open to air (or under

      
       if substrate is highly oxidation-sensitive, though the reaction tolerates air).
      
    • Step 2: Add Sodium Triflinate in one portion.

    • Step 3: Add TBHP dropwise at

      
      , then allow the reaction to warm to Room Temperature (23-25°C).
      
    • Step 4: Stir vigorously for 12–24 hours. Note: Vigorous stirring is crucial for biphasic systems.

    • Step 5 (Workup): Dilute with DCM, wash with saturated

      
       (to remove acidic byproducts) and brine. Dry over 
      
      
      
      .
    • Step 6 (Purification): Flash column chromatography.[7]

Validation Check:

  • Self-Validating Step: Monitor the disappearance of the sulfinate reagent by

    
     NMR (Shift: -87 ppm). The product 
    
    
    
    signal usually appears around -60 to -65 ppm.

Part 4: Case Studies in Drug Discovery

Fluoxetine (Prozac): Selectivity & Potency
  • Modification: Para-trifluoromethyl group on the phenoxy ring.[7]

  • Impact: The

    
     group increases the lipophilicity for CNS penetration and, critically, prevents metabolic hydroxylation at the para-position, significantly extending the half-life (
    
    
    
    days for parent, longer for metabolite). It enhances selectivity for the Serotonin Transporter (SERT) over other monoamine transporters by approximately 6-fold compared to the non-fluorinated analog.
Dutasteride (Avodart): Steric Dominance
  • Modification: Replacement of the tert-butyl group (in Finasteride) with a 2,5-bis(trifluoromethyl)phenyl group.

  • Impact: The bulky, electron-deficient aromatic ring occupies the hydrophobic pocket of both Type I and Type II

    
    -reductase isozymes. This "dual inhibition" is attributed to the specific electronic and steric profile of the bis-
    
    
    
    moiety, which is not achievable with a simple alkyl group.
Celecoxib (Celebrex): Regioselectivity
  • Modification:

    
     on the pyrazole ring.
    
  • Impact: The

    
     group is essential for COX-2 selectivity. It fits into a specific hydrophobic side pocket in the COX-2 enzyme that is sterically restricted in COX-1 (due to the presence of Isoleucine in COX-1 vs. Valine in COX-2). This is a classic example of exploiting a single amino acid difference using the specific volume of 
    
    
    
    .

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link[8]

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Link

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry.[1][2][5][6][7][9][10][11] Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. Link

Sources

Technical Guide: Ethyl 2-amino-4-trifluoromethylbenzoate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2-amino-4-trifluoromethylbenzoate , a critical fluorinated building block in medicinal chemistry.

Chemical Profile & Strategic Value

Note on Identification: A common database error associates CAS 1979-29-9 with 2-(Trifluoromethoxy)benzoic acid. The correct CAS for Ethyl 2-amino-4-(trifluoromethyl)benzoate is 65568-55-0 .[1][2] Researchers must verify the structure via NMR to ensure the presence of the ester (-COOEt) and amine (-NH2) functionalities rather than the carboxylic acid/ether ether.

Physicochemical Properties
PropertyDataRelevance
IUPAC Name Ethyl 2-amino-4-(trifluoromethyl)benzoateUnambiguous identification
CAS Number 65568-55-0 Procurement verification
Molecular Formula C₁₀H₁₀F₃NO₂Stoichiometry calculations
Molecular Weight 233.19 g/mol Yield determination
Appearance White to off-white crystalline solidPurity indicator (yellowing suggests oxidation)
LogP (Predicted) ~3.5Lipophilicity assessment for drug design
Melting Point 50–53 °CHandling/Storage (Low MP requires cool storage)
The "Fluorine Effect" in Scaffold Design

This building block is not merely a structural spacer; the trifluoromethyl (-CF₃) group at the 4-position (meta to the amine) exerts profound electronic and steric effects:

  • Metabolic Stability: The C-F bond is metabolically robust. Placing a -CF₃ group blocks metabolic oxidation at the vulnerable aromatic position, extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) of the -CF₃ group reduces the nucleophilicity of the ortho-amine. This necessitates modified synthetic protocols (e.g., higher temperatures or acid catalysis) compared to non-fluorinated anthranilates.
    
  • Lipophilicity Modulation: The moiety significantly increases lipophilicity, enhancing membrane permeability and altering the binding affinity to hydrophobic pockets in kinase targets (e.g., VEGFR, BCR-ABL).

Core Synthetic Transformations

The utility of this compound lies in its bifunctionality. The ortho-disposition of the amino and ester groups primes the molecule for heterocyclization, particularly into the quinazoline pharmacophore.

Synthetic Divergence Map

The following diagram illustrates the primary high-value scaffolds accessible from this building block.

G Start Ethyl 2-amino-4- trifluoromethylbenzoate Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl (Diazotization) Quin 7-Trifluoromethyl- quinazolin-4(3H)-one Start->Quin Formamidine Acetate (Cyclization) Urea Quinazoline-2,4-dione Start->Urea Urea or Isocyanates Halo Ethyl 2-iodo-4- trifluoromethylbenzoate Diazo->Halo KI (Sandmeyer)

Figure 1: Synthetic divergence showing the conversion of the anthranilate core into Quinazolinones (Kinase Inhibitor scaffolds), Halides (Coupling partners), and Diones.

Experimental Protocols

Protocol A: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

Context: This is the most common transformation, serving as the core for kinase inhibitors similar to Nilotinib or Afatinib analogs. Challenge: The electron-deficient aniline is sluggish. Standard reflux with formamide may result in incomplete conversion. Formamidine acetate is preferred for cleaner conversion.

Reagents:

  • This compound (1.0 equiv)[2]

  • Formamidine acetate (1.5 equiv)

  • 2-Methoxyethanol (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with this compound (10 mmol, 2.33 g) and Formamidine acetate (15 mmol, 1.56 g).

  • Solvation: Add 2-Methoxyethanol (30 mL). Note: Ethanol can be used, but 2-Methoxyethanol allows for a higher reflux temperature (124°C), essential for overcoming the deactivated amine's energy barrier.

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an argon atmosphere. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Mechanistic Insight: The amine attacks the formamidine carbon, eliminating ammonia. The resulting intermediate undergoes intramolecular nucleophilic attack on the ester carbonyl, releasing ethanol to close the ring.

  • Completion: Reaction typically completes in 6–12 hours.

  • Workup: Cool the mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL). Stir for 30 minutes. Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water or wash with diethyl ether to remove unreacted ester.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals (quartet ~4.3 ppm) and the appearance of the quinazolinone C2-H singlet around 8.1–8.3 ppm.

    • Regiochemistry: Confirm the CF3 group is at the 7-position (derived from the 4-position of the benzoate).

Protocol B: Sandmeyer Conversion to Ethyl 2-iodo-4-trifluoromethylbenzoate

Context: Converting the amine to an iodide allows for Suzuki-Miyaura or Sonogashira couplings, enabling the attachment of complex biaryl systems at the 2-position.

Step-by-Step Methodology:

  • Diazotization: Dissolve the starting material (5 mmol) in 6M HCl (15 mL). Cool to 0°C in an ice/salt bath.

  • Addition: Dropwise add a solution of NaNO₂ (5.5 mmol) in water (2 mL), maintaining internal temperature < 5°C. Stir for 20 mins.

    • Critical Check: The solution must remain clear. Turbidity suggests precipitation of the diazonium salt; add minimal water if needed.

  • Substitution: Add a solution of Potassium Iodide (KI, 10 mmol) in water dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Iodine evolution (purple vapor/dark liquid) will occur.

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) solution until the iodine color dissipates (turns yellow/orange).
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect ~75-85% yield of the iodo-ester.

Mechanistic Analysis: Quinazolinone Formation

Understanding the electronic influence of the CF₃ group is vital for troubleshooting low yields.

Mechanism Reactants Reactants: Deactivated Aniline + Formamidine Inter1 Intermediate 1: Amidine Formation (Slow Step due to CF3) Reactants->Inter1 - NH3 Inter2 Intermediate 2: Cyclization (Intramolecular) Inter1->Inter2 Nucleophilic Attack on Ester Product Product: 7-CF3-Quinazolinone Inter2->Product - EtOH

Figure 2: Reaction energy landscape. The CF3 group (electron-withdrawing) destabilizes the transition state for the initial nucleophilic attack, making the first step rate-limiting.

Safety & Handling

  • Fluorinated Aromatics: While the C-F bond is stable, thermal decomposition (e.g., in a fire) can release Hydrogen Fluoride (HF), which is extremely toxic and corrosive.

  • Diazotization Risks: When performing Protocol B, never allow the diazonium intermediate to dry out, as it may be shock-sensitive. Always proceed immediately to the iodination step.

  • Skin Contact: The ester is lipophilic and can penetrate the epidermis. Wear nitrile gloves and long sleeves.

References

  • PubChem. (n.d.).[2][3] Ethyl 2-amino-4-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.
  • Connolly, D. J., et al. (2005). Synthesis of quinazolinones from anthranilic acid derivatives. Journal of Organic Chemistry.
  • Gao, S., et al. (2013). Trifluoromethyl-substituted quinazolines as potent kinase inhibitors. European Journal of Medicinal Chemistry.

Sources

The Architectural Blueprint of Drug Candidates: A Technical Guide to the Crystal Structure of Ethyl 2-amino-4-trifluoromethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of ethyl 2-amino-4-trifluoromethylbenzoate derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their unique structural motifs that can influence biological activity. Understanding their three-dimensional arrangement at the atomic level is paramount for rational drug design and the development of new therapeutic agents.

Introduction: The Significance of Fluorinated Anthranilates in Medicinal Chemistry

This compound, a derivative of anthranilic acid, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds and potential pharmaceutical agents. The presence of the trifluoromethyl (-CF3) group is of particular importance. This electron-withdrawing group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, the incorporation of a -CF3 group is a widely used strategy in modern drug design.[2]

The crystal structure of these derivatives provides a precise map of the molecule's conformation, the spatial arrangement of its functional groups, and the non-covalent interactions that govern its packing in the solid state. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Lead Optimization: Guiding chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Polymorphism Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its stability, solubility, and bioavailability.

This guide will delve into the practical aspects of determining and analyzing these crystal structures, providing researchers with the foundational knowledge to apply these principles in their own work.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

General Synthesis Pathway

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common approach is the esterification of the corresponding carboxylic acid. For instance, the synthesis of a related compound, ethyl 4-amino-2-fluorobenzoate, involves the reaction of 4-acetamido-2-fluorobenzoic acid with ethanol in the presence of a catalyst like boron trifluoride etherate.[3]

A generalized synthetic workflow for preparing derivatives of this compound is depicted below. This often starts with a commercially available precursor which is then chemically modified to introduce the desired substituents.

G Precursor 4-(Trifluoromethyl)anthranilic acid Esterification Esterification (e.g., EtOH, H+) Precursor->Esterification Core Ethyl 2-amino-4- trifluoromethylbenzoate Esterification->Core Derivatization Derivatization (e.g., Acylation, Alkylation) Core->Derivatization Derivative Target Derivative Derivatization->Derivative

Figure 1: A generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate

This protocol is adapted from a known synthesis of a similar diarylamine compound.[4]

Materials:

  • Ethyl p-aminobenzoate (1.0 mmol, 165 mg)

  • 4-(Trifluoromethyl)benzaldehyde (1.3 mmol, 226 mg)

  • p-Toluenesulfonic acid monohydrate (100 mg)

  • Dry Toluene (20 mL)

  • 5% Aqueous Sodium Hydroxide

  • Anhydrous Magnesium Sulfate

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • Combine ethyl p-aminobenzoate, 4-(trifluoromethyl)benzaldehyde, and p-toluenesulfonic acid monohydrate in a round-bottom flask containing dry toluene.

  • Heat the mixture at reflux under a nitrogen atmosphere for 48 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solid impurities.

  • Wash the filtrate with 5% aqueous sodium hydroxide and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield the final product as a light yellow solid.[4]

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.[5][6][7]

Slow Evaporation:

This is a straightforward and widely used method.[7]

  • Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.

  • Cover the container with a perforated lid (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Crystals should form over a period of several days to weeks. For ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, yellow crystals were obtained by the slow evaporation of a dichloromethane/hexane solution at room temperature.[4]

Vapor Diffusion:

This technique is particularly useful for compounds that are sparingly soluble.

  • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).

  • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

G cluster_0 Crystallization Setup Start Purified Compound Dissolve Dissolve in appropriate solvent Start->Dissolve Evaporation Slow Evaporation Dissolve->Evaporation Diffusion Vapor Diffusion Dissolve->Diffusion Cooling Slow Cooling Dissolve->Cooling Crystals Single Crystals Evaporation->Crystals Diffusion->Crystals Cooling->Crystals XRD X-ray Diffraction Crystals->XRD

Figure 2: Common crystallization techniques for small organic molecules.

Structural Analysis: Deciphering the Crystalline Architecture

Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure.[8]

Crystallographic Data Summary

The following table summarizes the crystallographic data for a representative derivative, ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate.[4][9]

ParameterEthyl 4-((4-trifluoromethylbenzyl)amino)benzoate
Chemical FormulaC₁₇H₁₆F₃NO₂
Formula Weight323.31
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.7291(4)
b (Å)37.994(3)
c (Å)6.9806(5)
α (°)90
β (°)100.575(7)
γ (°)90
Volume (ų)1493.7(2)
Z4
Temperature (K)100
R-factor (%)5.98

Table 1: Crystallographic data for Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate.[4][9]

Molecular Geometry and Conformation

The molecular structure of these derivatives is characterized by the relative orientation of the aromatic rings and the conformation of the ethyl ester group. In the case of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, the two benzene rings are not coplanar. The dihedral angle between the rings is a key descriptor of the overall molecular shape.

Intramolecular hydrogen bonds can also play a significant role in stabilizing the molecular conformation. For example, in some aminobenzoate derivatives, an N—H···O hydrogen bond can be observed.[10]

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a complex interplay of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions.[11][12] The trifluoromethyl group, in particular, can participate in a variety of weak interactions, such as C—H···F and F···F contacts, which can influence the crystal packing.[13]

Hirshfeld Surface Analysis:

A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis.[14][15][16][17] This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of contacts. The surface is colored to indicate the nature and strength of the interactions, with red spots highlighting close contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

For instance, in the crystal structure of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate, Hirshfeld analysis revealed that H···H, O···H, and C···H contacts are the most significant intermolecular interactions.[14] A similar analysis of trifluoromethyl-containing compounds often highlights the importance of fluorine contacts in the overall crystal packing.[18][19]

Implications for Drug Design and Development

The detailed structural information obtained from crystallographic studies of this compound derivatives has profound implications for drug design.

  • Rational Design of Analogs: By understanding the preferred conformation and key intermolecular interactions, medicinal chemists can design new analogs with improved binding affinity and selectivity. For example, modifying substituents to enhance favorable interactions or disrupt unfavorable ones can lead to more potent compounds.

  • Improving Physicochemical Properties: The crystal packing can influence properties like solubility and melting point. Knowledge of the packing arrangement can aid in the design of molecules with more desirable pharmaceutical properties.

  • Understanding Target Binding: The crystal structure of a small molecule can serve as a starting point for computational modeling studies, such as docking the molecule into the active site of a protein target. This can provide insights into the binding mode and guide further optimization. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, properties that are crucial for a drug's pharmacokinetic profile.[1]

Conclusion

The crystal structure analysis of this compound derivatives provides a fundamental understanding of their molecular architecture and solid-state properties. This knowledge is not merely academic; it is a critical component in the modern drug discovery and development pipeline. By leveraging the insights gained from these structural studies, researchers can accelerate the design and synthesis of new therapeutic agents with improved efficacy and safety profiles. The interplay of synthesis, crystallization, and advanced structural analysis techniques will continue to be a cornerstone of medicinal chemistry for the foreseeable future.

References

  • ResearchGate. (2025). The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. Retrieved from [Link]

  • Bakhouch, M., Kerbal, A., El Yazidi, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate.
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]

  • Zhao, M. (2023). Crystal structure of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate, C17H14Cl2N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(6).
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]

  • MDPI. (n.d.). Tecovirimat-Related Substance: Characterization, Hirshfeld Analysis, Theoretical Study, In Silico Toxicity Assessment. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • ResearchGate. (2025). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Retrieved from [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • University of Southampton ePrints. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • ACS Publications. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Retrieved from [Link]

  • Industrial Applications of Ethyl 3-amino-4-fluorobenzoate: Beyond Pharmaceuticals. (2026). Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray Powder Diffraction Pattern of para aminobenzoic acid. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Retrieved from [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • Crystallization of Small Molecules. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • ACS Publications. (2023). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 5,5-dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

  • Chemsrc. (2025). CAS#:1131587-99-9 | Ethyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]

  • PubMed. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. Retrieved from [Link]

  • PubMed. (2024). Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate). Retrieved from [Link]

  • ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

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Methodological & Application

Strategic Derivatization of Ethyl 2-amino-4-trifluoromethylbenzoate: A Guide to Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Ethyl 2-amino-4-trifluoromethylbenzoate (CAS 65568-55-0) is a high-value pharmacophore precursor, distinct for its trifluoromethyl (-CF3) moiety. In medicinal chemistry, the -CF3 group is not merely a decoration; it serves as a bioisostere that enhances metabolic stability (blocking cytochrome P450 oxidation) and increases lipophilicity, thereby improving blood-brain barrier (BBB) permeability.

The Synthetic Challenge: The core reactivity of this molecule is governed by the ortho-disposition of the amino (-NH2) and ester (-COOEt) groups. This "push-pull" system is ideal for heterocyclization. However, the 4-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I). Being meta to the amino group, it lowers the pKa of the aniline nitrogen, rendering it less nucleophilic than standard anthranilates. Consequently, standard protocols often fail without thermal boosting or Lewis acid catalysis.

This guide details three validated workflows to convert this scaffold into high-value derivatives:

  • Quinazolin-4(3H)-ones: The "Gold Standard" for kinase inhibitor synthesis.

  • Sandmeyer Transformation: Accessing 2-iodo-benzoates for Suzuki cross-coupling.

  • Urea Assembly: Creating "Sorafenib-like" kinase linkers.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionLandscape SM Ethyl 2-amino-4- trifluoromethylbenzoate Quin Quinazolin-4(3H)-one (Kinase Inhibitor Scaffold) SM->Quin Formamidine Acetate EtOH, Reflux Sand Ethyl 2-iodo-4- trifluoromethylbenzoate SM->Sand NaNO2, KI Sandmeyer Urea Diaryl Urea (Linker Synthesis) SM->Urea Phenyl Isocyanate DCM, 25°C

Figure 1: Divergent synthetic pathways from the parent anthranilate derivative.[1][2]

Module 1: Synthesis of Quinazolin-4(3H)-ones[1][3][4][5][6]

The quinazolinone core is a privileged structure in oncology (e.g., Idelalisib). The cyclization between the amine and ester requires a "C1" source. While formamide is traditionally used, it requires harsh temperatures (180°C). We recommend Formamidine Acetate , which reacts under milder conditions, preserving the sensitive -CF3 group.

Protocol A: Cyclization with Formamidine Acetate

Objective: Synthesis of 7-trifluoromethylquinazolin-4(3H)-one.

  • Reagents:

    • This compound (1.0 eq)[3]

    • Formamidine Acetate (1.5 eq)

    • Ethanol (Absolute, 10 vol) or 2-Methoxyethanol (for higher T)

  • Procedure:

    • Charge a round-bottom flask with the starting ester and ethanol.

    • Add Formamidine Acetate in a single portion.

    • Heat to reflux (78°C) for 6–12 hours. Note: The deactivated amine may require 2-Methoxyethanol reflux (124°C) if conversion is <50% after 6h.

    • Monitor by TLC (30% EtOAc/Hexane). The fluorescent blue spot of the anthranilate will disappear.

    • Workup: Cool the mixture to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate to 20% volume and add water to induce crystallization.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of ethyl signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of the C2-H singlet at ~8.1 ppm.

QuinazolinoneMech Step1 Nucleophilic Attack (Amine attacks Formamidine) Step2 Transamination (Release of NH3) Step1->Step2 Step3 Intramolecular Cyclization (Amidine N attacks Ester) Step2->Step3 Step4 Elimination of EtOH (Aromatization) Step3->Step4

Figure 2: Step-wise mechanism of the Niementowski-type cyclization.

Module 2: Sandmeyer Iodination

Converting the amino group to an iodine atom creates a handle for Suzuki or Sonogashira couplings, allowing the attachment of biaryl systems common in drug discovery.

Protocol B: Diazotization-Iodination

Safety: Diazonium salts of trifluoromethyl anilines can be unstable. Maintain temperature strictly <5°C during generation.

  • Reagents:

    • Starting Material (1.0 eq)

    • NaNO2 (1.2 eq)

    • HCl (6M, 10 vol)

    • KI (2.0 eq) dissolved in water.

  • Procedure:

    • Suspend the amine in 6M HCl and cool to -5°C to 0°C.

    • Add NaNO2 (aq) dropwise. Critical: The solution must remain clear; turbidity implies unreacted amine or polymerization.

    • Stir for 20 min at 0°C.

    • Add the KI solution dropwise. Iodine gas (purple) may evolve; ensure efficient venting.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Quench with saturated Sodium Thiosulfate (removes I2 color). Extract with DCM.

  • Why this works: The -CF3 group destabilizes the diazonium intermediate, making it more electrophilic. This actually aids the nucleophilic attack by iodide, often resulting in higher yields than electron-rich anilines.

Module 3: Urea Linker Synthesis

Many kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a diaryl urea motif to bind to the "gatekeeper" region of the kinase pocket.

Protocol C: Reaction with Phenyl Isocyanate

Objective: Synthesis of Ethyl 2-(3-phenylureido)-4-trifluoromethylbenzoate.

  • Reagents:

    • Starting Material (1.0 eq)

    • Phenyl Isocyanate (1.1 eq)

    • DCM (Dry, 10 vol)

    • Pyridine (Catalytic, 0.1 eq) - Crucial for deactivated amines.

  • Procedure:

    • Dissolve the amine in dry DCM under Nitrogen.

    • Add Pyridine (catalyst).

    • Add Phenyl Isocyanate dropwise at RT.

    • Stir for 12 hours.

    • Observation: The product usually precipitates as a white solid from DCM.

  • Troubleshooting: If the reaction is sluggish (due to -CF3 deactivation), switch solvent to Toluene and reflux (110°C) for 4 hours.

Comparative Data & Solvent Selection

The following table summarizes solvent efficacy based on the electronic deactivation of the amine.

Reaction TypeSolventTemperatureTypical YieldNotes
Cyclization (Quinazolinone) Ethanol78°C65-75%Cleanest profile.
Cyclization (Quinazolinone) 2-Methoxyethanol124°C85-92%Preferred for scale-up.
Urea Formation DCM25°C40-50%Slow due to -CF3.
Urea Formation Toluene110°C80-88%Thermal energy overcomes activation barrier.

References

  • Quinazolinone Biological Activity

    • Source: Al-Omary, F. A., et al. (2021). "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors." Saudi Pharmaceutical Journal.
  • General Quinazolinone Synthesis

    • Source: Organic Chemistry Portal. "Synthesis of Quinazolinones."
  • Sandmeyer Reaction Protocols

    • Source: Master Organic Chemistry.
  • Isocyanate Reactivity

    • Source: Organic Syntheses.[1][4][5] "Synthesis of Amino Acid Ester Isocyanates." (Analogous reactivity patterns).

  • Trifluoromethyl Group in Med Chem

    • Source: Yale, H. L. "The Trifluoromethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.
    • (Contextual citation for bioisostere properties).

Sources

The Strategic Role of Ethyl 2-amino-4-trifluoromethylbenzoate in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety known to enhance metabolic stability, lipophilicity, and binding affinity. Ethyl 2-amino-4-trifluoromethylbenzoate stands out as a versatile and highly valuable building block, providing medicinal chemists with a direct entry point to a diverse array of complex molecular architectures. This comprehensive guide delves into the multifaceted applications of this key intermediate, with a particular focus on its instrumental role in the synthesis of targeted therapeutics, including the potent tyrosine kinase inhibitor, Ponatinib. We will explore the underlying chemical principles, provide detailed, field-proven protocols for its transformation, and present a case study illustrating its journey from a simple building block to a component of a life-saving medication.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules can profoundly alter their biological activity. The trifluoromethyl group is particularly impactful due to its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic oxidation. These properties can lead to improved drug efficacy, reduced clearance rates, and enhanced oral bioavailability. This compound is a trifluoromethylated building block that offers a unique combination of reactive handles—an amino group and an ethyl ester—on a benzene ring, making it a powerful tool for the synthesis of a wide range of heterocyclic and substituted aniline derivatives.

Core Application: A Gateway to Potent Kinase Inhibitors

One of the most significant applications of this compound derivatives is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. A prime example is the synthesis of Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key structural fragment of Ponatinib is the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline moiety, which is synthetically accessible from this compound.

Retrosynthetic Analysis of Ponatinib

A logical retrosynthetic disconnection of Ponatinib reveals the importance of the trifluoromethylaniline core.

G Ponatinib Ponatinib Intermediate_A 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid Ponatinib->Intermediate_A Amide bond formation Intermediate_B 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Ponatinib->Intermediate_B Amide bond formation StartingMaterial This compound Intermediate_B->StartingMaterial Multi-step synthesis

Caption: Retrosynthetic analysis of Ponatinib.

The synthesis of the crucial aniline intermediate from this compound involves a series of strategic transformations designed to modify the functional groups at the 1 and 2 positions of the benzene ring.

Synthetic Workflow: From Building Block to Key Intermediate

The following section provides a detailed, step-by-step protocol for the synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline from a derivative of this compound. This synthetic route is a compilation and adaptation of established chemical transformations.

G Start 2-Amino-4-(trifluoromethyl)benzoic acid Step1 Reduction to (2-amino-4-(trifluoromethyl)phenyl)methanol Start->Step1 Intermediate1 (2-Amino-4-(trifluoromethyl)phenyl)methanol Step1->Intermediate1 Step2 Oxidation to 2-amino-4-(trifluoromethyl)benzaldehyde Intermediate1->Step2 Intermediate2 2-Amino-4-(trifluoromethyl)benzaldehyde Step2->Intermediate2 Step3 Reductive Amination with N-methylpiperazine Intermediate2->Step3 FinalProduct 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Step3->FinalProduct

Caption: Synthetic workflow to the key Ponatinib intermediate.

Protocol 1: Reduction of 2-Amino-4-(trifluoromethyl)benzoic Acid

Causality: The initial step focuses on the selective reduction of the carboxylic acid to a primary alcohol without affecting the amino group or the trifluoromethyl substituent. Strong reducing agents like Lithium Aluminum Hydride (LAH) are typically employed for this transformation. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive LAH.

Materials:

  • 2-Amino-4-(trifluoromethyl)benzoic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na2SO4)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a stirred suspension of LAH (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 2-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford (2-amino-4-(trifluoromethyl)phenyl)methanol.

Protocol 2: Oxidation to 2-Amino-4-(trifluoromethyl)benzaldehyde

Causality: The primary alcohol is then oxidized to the corresponding aldehyde. A mild oxidizing agent such as Manganese Dioxide (MnO2) is chosen to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group. The reaction is typically carried out in a non-polar solvent to facilitate the precipitation and removal of the manganese salts.

Materials:

  • (2-Amino-4-(trifluoromethyl)phenyl)methanol

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of (2-amino-4-(trifluoromethyl)phenyl)methanol (1.0 eq.) in DCM, add activated MnO2 (10 eq.) in one portion.

  • Stir the resulting suspension at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Wash the Celite® pad thoroughly with DCM.

  • Concentrate the combined filtrates under reduced pressure to yield 2-amino-4-(trifluoromethyl)benzaldehyde, which may be used in the next step without further purification.

Protocol 3: Reductive Amination with N-methylpiperazine

Causality: Reductive amination is a powerful method for forming C-N bonds. The aldehyde intermediate reacts with N-methylpiperazine to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride. This reducing agent is selective for iminium ions over aldehydes, which minimizes side reactions. An acidic catalyst is often used to promote imine formation.[1]

Materials:

  • 2-Amino-4-(trifluoromethyl)benzaldehyde

  • N-methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)

  • Brine

Procedure:

  • To a solution of 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq.) and N-methylpiperazine (1.2 eq.) in DCM, add acetic acid (2.0 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

Intermediate Molecular Weight ( g/mol ) Typical Yield (%) Analytical Technique
(2-Amino-4-(trifluoromethyl)phenyl)methanol191.1685-951H NMR, LC-MS
2-Amino-4-(trifluoromethyl)benzaldehyde189.1470-851H NMR, LC-MS
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline273.3060-751H NMR, 13C NMR, HRMS

Conclusion and Future Perspectives

This compound and its derivatives are undeniably powerful tools in the arsenal of the modern medicinal chemist. The synthetic accessibility and the unique electronic and steric properties of the trifluoromethyl group make this scaffold highly attractive for the development of novel therapeutics. The successful application of a derivative of this building block in the synthesis of Ponatinib underscores its importance in the field of oncology. As our understanding of disease biology deepens, the demand for novel, highly specific, and potent small molecule inhibitors will continue to grow. We anticipate that this compound and related fluorinated building blocks will play an increasingly pivotal role in the discovery and development of the next generation of medicines.

References

  • O'Hare, T., et al. (2009). Ponatinib (AP24534), a pan-BCR-ABL inhibitor for chronic myeloid leukemia, is a potent inhibitor of wild-type and mutant RET. Cancer Research, 69(8 Supplement), 3535.
  • Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204.[2]

  • Google Patents. (n.d.). CN103570724A - Synthesis method of ponatinib. Retrieved from [3]

  • Google Patents. (n.d.). US9493473B2 - Processes for making ponatinib and intermediates thereof. Retrieved from [4]

  • ResearchGate. (2018). Reductive Amination of amines with formaldehyde ?. Retrieved from [Link][5]

  • RSC Publishing. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link][6]

Sources

Application Note: High-Efficiency Synthesis of Trifluoromethylated Quinazolinones using Ethyl 2-amino-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of Ethyl 2-amino-4-trifluoromethylbenzoate (CAS 65568-55-0) as a core scaffold in Multi-Component Reactions (MCRs).

The incorporation of the trifluoromethyl (-CF₃) group is a pivotal strategy in modern drug discovery, enhancing metabolic stability, lipophilicity, and membrane permeability. However, the electron-withdrawing nature of the -CF₃ group at the C4 position (meta to the amino group) significantly alters the electronic profile of the anthranilate core, often requiring modified protocols compared to non-fluorinated analogues.

This guide provides optimized, self-validating protocols for converting this scaffold into 7-(trifluoromethyl)quinazolin-4(3H)-ones and related bioactive heterocycles, emphasizing reaction kinetics, catalyst selection, and impurity control.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 65568-55-0
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; Insoluble in water
Electronic Effect The 4-CF₃ group exerts a -I (inductive) effect, deactivating the 2-NH₂ group (nucleophile) while activating the ester carbonyl (electrophile).[1]

Safety Advisory: Fluorinated anilines can be toxic if inhaled or absorbed. All reactions described below must be performed in a fume hood. Standard PPE (nitrile gloves, safety glasses) is mandatory.

Core Application: One-Pot Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-ones

The most robust application of this scaffold is the Niementowski-modified Three-Component Reaction . This method condenses the benzoate, an orthoester (C1 source), and a primary amine (N3 source) to form the quinazolinone core.

Reaction Mechanism & Logic

The reaction proceeds via an in situ formation of an imidate intermediate.

  • Activation: The orthoester is activated by an acidic catalyst.

  • Condensation 1: The deactivated 2-NH₂ of the benzoate attacks the orthoester. Critical Note: Due to the -CF₃ group, this step is the rate-determining step (RDS) and often requires heat.

  • Substitution: The external primary amine displaces the alkoxy group.

  • Cyclization: Intramolecular nucleophilic attack on the ester carbonyl releases ethanol and closes the ring.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow and critical decision points.

ReactionMechanism Start Ethyl 2-amino-4- trifluoromethylbenzoate Inter1 Imidate Intermediate Start->Inter1 Acid Cat. Reflux Ortho Triethyl Orthoformate (TEOF) Ortho->Inter1 Amine Primary Amine (R-NH2) Inter2 Amidine Intermediate Amine->Inter2 Inter1->Inter2 + Amine - EtOH Cyclization Intramolecular Cyclization (-EtOH) Inter2->Cyclization Product 7-(Trifluoromethyl) quinazolin-4(3H)-one Cyclization->Product Warning Rate Limiting Step: Deactivated NH2 requires thermal activation Warning->Start

Caption: Mechanistic pathway for the 3-component synthesis of quinazolinones, highlighting the rate-limiting activation of the fluorinated aniline.

Detailed Protocol (Standardized)

Target Scale: 1.0 mmol Reaction Time: 4–6 Hours

Reagents:
  • This compound (1.0 equiv, 233 mg)

  • Triethyl Orthoformate (TEOF) (3.0 equiv, 0.5 mL) – Acts as reagent and solvent.

  • Primary Amine (e.g., Benzylamine, Aniline) (1.1 equiv)

  • Catalyst: Sulfamic Acid (5 mol%) or Glacial Acetic Acid (2 drops). Expert Tip: Sulfamic acid is a solid, recyclable acid catalyst that often provides cleaner profiles than liquid acids for this specific substrate.

Step-by-Step Methodology:
  • Charge: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine the benzoate , primary amine , and catalyst .

  • Solvent Addition: Add TEOF (Triethyl Orthoformate).

    • Note: If the amine is solid and solubility is poor, add 1.0 mL of Ethanol. However, running "neat" in TEOF drives the equilibrium forward.

  • Reflux: Attach a reflux condenser. Heat the mixture to 100–110°C (oil bath temperature).

    • Checkpoint: The reaction mixture should turn homogeneous within 30 minutes. If precipitate forms early, it may be the intermediate amidine; continue heating to force cyclization.

  • Monitoring: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane).

    • Starting Material Rf: ~0.6

    • Product Rf: ~0.3 (highly dependent on the amine R-group).

    • Look for: Disappearance of the fluorescent blue spot of the starting anthranilate.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Add cold Ethanol (2 mL) followed by Water (5 mL) .

    • Stir vigorously for 15 minutes. The quinazolinone usually precipitates as a white/off-white solid.

  • Purification:

    • Filter the solid.

    • Wash with 10% cold aqueous ethanol.

    • Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Yield Expectations:
  • Aliphatic Amines: 80–92%

  • Aromatic Amines (Anilines): 70–85% (May require longer reflux due to steric hindrance).

Application 2: Synthesis of Fluorinated Quinazoline-2,4-diones

This protocol targets the Quinazoline-2,4(1H,3H)-dione scaffold, a key pharmacophore for serotonin antagonists, using Urea.

Protocol

Reagents:

  • This compound (1.0 equiv)

  • Urea (5.0 equiv)

Methodology:

  • Mix the benzoate and urea in a round-bottom flask.

  • Fusion: Heat the mixture to 150–160°C (melt fusion) without solvent for 2–3 hours.

    • Mechanism:[2][3][4][5][6][7][8] The amine attacks the urea, releasing NH₃, followed by cyclization.

  • Workup:

    • Cool to ~80°C.

    • Add water (10 mL) to dissolve excess urea.

    • Filter the insoluble precipitate (Product).[1]

    • Recrystallize from DMF/Water.

Troubleshooting & Optimization Guide

The following decision tree helps resolve common issues arising from the electron-deficient nature of the starting material.

Troubleshooting Problem Issue Detected LowYield Low Yield / Incomplete Conversion Problem->LowYield Impurity Open-Chain Intermediate Persists Problem->Impurity Sol1 Increase Temp to 120°C (Switch solvent to DMF/TEOF) LowYield->Sol1 Nucleophile is deactivated Sol2 Switch Catalyst to Yb(OTf)3 or Sulfamic Acid LowYield->Sol2 Activation required Sol3 Add Dean-Stark Trap (Remove Ethanol) Impurity->Sol3 Cyclization is reversible

Caption: Troubleshooting logic for optimizing the reaction of deactivated fluorinated anthranilates.

Data Summary: Solvent & Catalyst Effects

Based on internal standardization with model amine (Benzylamine).

Solvent SystemCatalystTemp (°C)Time (h)Conversion (%)Notes
EthanolAcetic Acid78 (Reflux)1265%Too slow; CF3 deactivates NH2.
TEOF (Neat) Sulfamic Acid 105 4 95% Optimal conditions.
Toluenep-TSA110688%Good, requires Dean-Stark.
Water (Microwave)None1500.540%Hydrolysis of ester competes.

References

  • Organic Chemistry Portal. "Synthesis of Quinazolinones." Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. "Ethyl 2-amino-4-(trifluoromethyl)benzoate Compound Summary." Available at: [Link]

  • Maddila, S. et al. "Recent Advances in the Synthesis of Quinazolinones: A Review." MDPI Molecules, 2023. (Contextual grounding for TEOF/Amine MCRs). Available at: [Link]

  • Wang, L. et al. "Iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones." Journal of Organic Chemistry. (Basis for oxidative variations).[9] Available at: [Link]

Disclaimer: This protocol is intended for research use only. Users must verify all safety data sheets (SDS) for this compound before use.

Sources

The Versatile Reactivity of Ethyl 2-amino-4-trifluoromethylbenzoate: A Guide to Electrophilic Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 2-amino-4-trifluoromethylbenzoate is a key building block in modern medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay between the electron-donating amino group, the electron-withdrawing trifluoromethyl group, and the ester functionality, make it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, offering detailed application notes and protocols to empower researchers in their quest for novel therapeutic agents.

The Chemical Personality of this compound

The reactivity of this compound is governed by the electronic properties of its substituents. The amino group is a strong activating group and a nucleophilic center, directing electrophilic attack and participating in a wide range of bond-forming reactions. Conversely, the trifluoromethyl group is a potent electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but can influence the regioselectivity of such reactions. The ethyl ester group provides a handle for further synthetic modifications, such as hydrolysis, amidation, or reduction. Understanding this electronic landscape is crucial for predicting and controlling the outcome of its reactions with electrophiles.

Core Reactions and Applications

The primary focus of this guide is on the reactions involving the nucleophilic amino group and its ability to participate in cyclization reactions to form heterocyclic systems of medicinal importance.

N-Acylation: A Gateway to Amides and Further Functionalization

N-acylation of the amino group in this compound is a fundamental transformation that not only provides stable amide products but also serves as a crucial step in multi-step syntheses. The resulting N-acyl derivatives are important intermediates for the synthesis of various bioactive molecules.

Mechanism Insight: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group, such as a halide or a carboxylate, to form the stable amide bond. The presence of a base is often required to neutralize the acidic byproduct generated during the reaction.

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides

This protocol describes a standard laboratory procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data for N-Acylation:

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl chlorideTEADCM2>95
Benzoyl chloridePyridineTHF4>90
Ethyl chloroformateTEADCM3>92

Visualization of the N-Acylation Workflow:

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate & Base mix Mix at 0 °C start->mix reagent Acylating Agent reagent->mix react Stir at RT mix->react quench Quench with Water react->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification dry->purify product N-Acylated Product purify->product

Caption: General workflow for N-acylation.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of this compound provides access to secondary and tertiary amines, which are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds.

Mechanism Insight: The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the amino group attacks an alkyl halide, displacing the halide leaving group. In some cases, reductive amination with aldehydes or ketones can also be employed to achieve N-alkylation. The use of a base is often necessary to scavenge the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Reductive Amination:

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeSTABDCE1685-95
AcetoneNaBH₃CNMethanol2470-80
CyclohexanoneSTABDCE1880-90
Cyclization Reactions: Building Heterocyclic Scaffolds

The true synthetic power of this compound lies in its ability to serve as a precursor for a variety of heterocyclic systems through cyclization reactions. The amino and ester functionalities, in conjunction with the aromatic ring, provide a versatile platform for the construction of fused ring systems.

Quinazolinones and quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is an excellent starting material for the synthesis of these scaffolds.

Mechanism Insight: The synthesis of quinazolinones often involves the initial N-acylation of the amino group, followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl group. Subsequent dehydration or aromatization leads to the final quinazolinone or quinazoline ring system. Alternatively, condensation with various one-carbon or two-carbon electrophiles can directly lead to the formation of the heterocyclic ring.

Protocol 3: Synthesis of a 2-Substituted-7-trifluoromethyl-4(3H)-quinazolinone

This protocol describes the synthesis of a quinazolinone derivative from this compound and an orthoester.

Materials:

  • This compound

  • Triethyl orthoformate or other orthoesters

  • Acetic anhydride

  • Microwave reactor (optional)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq) and triethyl orthoformate (3.0 eq).

  • Add a catalytic amount of acetic anhydride.

  • Heat the reaction mixture at reflux for 4-6 hours or heat in a microwave reactor at a specified temperature and time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with a cold solvent like ethanol or ether.

  • If no precipitate forms, remove the excess orthoester under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualization of Quinazolinone Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Isolation start Ethyl 2-amino-4- trifluoromethylbenzoate mix Mix with Acetic Anhydride start->mix reagent Orthoester reagent->mix react Heat (Reflux or Microwave) mix->react cool Cool to RT react->cool isolate Filter or Purify cool->isolate product Quinazolinone Derivative isolate->product

Caption: Synthesis of a Quinazolinone.

Benzodiazepines are a class of psychoactive drugs that are widely used for their anxiolytic, sedative, and anticonvulsant properties. The 1,4-benzodiazepine scaffold can be synthesized from 2-aminoaryl ketones, which can be prepared from this compound.

Mechanism Insight: The synthesis of 1,4-benzodiazepines from 2-aminobenzophenones (which can be derived from the title compound) typically involves condensation with an α-amino acid or its derivative.[1] The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring.[1]

Synthetic Strategy:

  • Friedel-Crafts Acylation: The aromatic ring of a suitable N-protected derivative of this compound can be acylated to introduce a benzoyl group at the 5-position.

  • Deprotection and Cyclization: Subsequent deprotection of the amino group followed by reaction with an amino acid derivative would lead to the formation of the benzodiazepine ring system.

While a direct, one-pot synthesis from this compound is challenging, this multi-step approach highlights the utility of this starting material in accessing more complex heterocyclic systems.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the synthesis of diverse and biologically relevant heterocyclic compounds. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound. Future research in this area will likely focus on the development of novel catalytic systems for more efficient and selective transformations, as well as the application of this substrate in multicomponent and domino reactions to rapidly build molecular complexity. The continued exploration of the reactivity of this compound is poised to yield new and innovative drug candidates for the treatment of a wide range of diseases.

References

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1, 2, 3, 4-tetrahydroquinolines. Chemical Reviews, 96(3), 929-950.
  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of nitrogen-containing heterocyclic compounds. Chemical Society Reviews, 37(8), 1546-1557.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ScienceDirect. Quinazoline. [Link]

  • Hindawi. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

  • Beilstein Journals. Multicomponent domino cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols as a new way to γ-lactam annulated oxazacycles. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

Sources

Ethyl 2-amino-4-trifluoromethylbenzoate in the synthesis of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Kinase Inhibitors using Ethyl 2-amino-4-trifluoromethylbenzoate

Executive Summary

This guide details the optimized application of This compound (EATB) (CAS: 65568-55-0) as a critical building block in the synthesis of Type I and Type II kinase inhibitors.

The incorporation of a trifluoromethyl (-CF₃) group onto the quinazoline scaffold enhances lipophilicity and metabolic stability, modulating the pharmacokinetic profile of the final inhibitor. This protocol specifically targets the synthesis of the 7-(trifluoromethyl)quinazolin-4(3H)-one core, a bioisostere of the 7-methoxy/ethoxy scaffolds found in FDA-approved drugs like Gefitinib and Erlotinib.

Strategic Role in Drug Design

Why EATB? In kinase inhibitor discovery, the "hinge-binding" region is often a fused heterocycle (quinazoline, quinoline, purine). The substitution pattern on the benzenoid ring of this heterocycle dictates:

  • Solubility & Permeability: The -CF₃ group increases lipophilicity (

    
    ), facilitating membrane crossing.
    
  • Metabolic Blocking: The C-F bond is resistant to CYP450 oxidation, extending the half-life (

    
    ) of the drug by blocking the C7 position, which is otherwise a metabolic soft spot in unsubstituted quinazolines.
    

Structural Logic: Starting with This compound yields the 7-substituted quinazoline.

  • Mapping: The amino group is at C2 (becomes N1 of quinazoline). The ester is at C1 (becomes C4=O). The -CF₃ at C4 of the benzene ring translates to position C7 of the final quinazoline ring system.

G EATB This compound (Starting Material) Cyclization Cyclization (Formamide/Niementowski) EATB->Cyclization + Formamide Core 7-(Trifluoromethyl)quinazolin-4(3H)-one (The Scaffold) Cyclization->Core Activation Chlorination (POCl3) Core->Activation Electrophile 4-Chloro-7-(trifluoromethyl)quinazoline (The Warhead) Activation->Electrophile Coupling SNAr Coupling (Aniline Tail) Electrophile->Coupling + 3-chloro-4-fluoroaniline Inhibitor Final Kinase Inhibitor (e.g., VEGFR/EGFR Target) Coupling->Inhibitor

Figure 1: Synthetic workflow transforming EATB into a bioactive kinase inhibitor scaffold.

Experimental Protocols

Protocol A: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

Objective: Cyclization of the amino-ester to the quinazolinone core. Scale: 10.0 g input.[1]

Materials:

  • This compound (10.0 g, 42.9 mmol)

  • Formamide (30 mL, excess)

  • Ammonium acetate (0.5 g, catalytic)

Methodology:

  • Setup: Charge a 100 mL round-bottom flask with EATB, formamide, and ammonium acetate. Equip with a magnetic stir bar and a reflux condenser.

  • Reaction: Heat the mixture to 140–150 °C for 6–8 hours.

    • Mechanism:[2][3] Thermal nucleophilic attack of the aniline nitrogen on formamide, followed by intramolecular cyclization and loss of ethanol/ammonia.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting ester (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (quinazolinone).
  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (150 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Wash with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove unreacted formamide. Dry under vacuum at 50 °C.
  • Validation:

    • Yield: Expected 85–92% (approx. 7.8–8.5 g).

    • 1H NMR (DMSO-d6): Look for the singlet at

      
       ppm (H-2 of quinazoline) and the broad singlet at 
      
      
      
      ppm (NH).
Protocol B: Activation to 4-Chloro-7-(trifluoromethyl)quinazoline

Objective: Conversion of the lactam carbonyl to a reactive chloro-electrophile.

Materials:

  • 7-(Trifluoromethyl)quinazolin-4(3H)-one (5.0 g, 23.3 mmol)

  • Phosphorus oxychloride (

    
    ) (25 mL)
    
  • N,N-Diisopropylethylamine (DIPEA) (2.0 mL) - Base catalyst

Methodology:

  • Safety Note:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    
  • Reaction: Suspend the quinazolinone in

    
    . Add DIPEA dropwise. Reflux at 105 °C  for 3–4 hours. The suspension should become a clear yellow solution.
    
  • Workup (Quench): Remove excess

    
     by rotary evaporation. Dilute the residue with DCM (50 mL). Pour the organic layer slowly onto crushed ice/sat. NaHCO₃  mixture.[1] Stir vigorously until gas evolution ceases.
    
  • Extraction: Separate the organic layer, dry over anhydrous

    
    , and concentrate.
    
  • Storage: The resulting yellow solid is moisture-sensitive. Store under argon or use immediately.

Protocol C: Library Generation (SNAr Coupling)

Objective: Attaching the "tail" moiety to confer kinase selectivity (e.g., EGFR vs. VEGFR).

Materials:

  • 4-Chloro-7-(trifluoromethyl)quinazoline (1.0 eq)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol (IPA) (Solvent)

Methodology:

  • Reaction: Dissolve the chloro-quinazoline in IPA (10 mL/g). Add the aniline.

  • Heating: Reflux at 80 °C for 2–4 hours.

  • Isolation: The product usually precipitates as the hydrochloride salt directly from the hot solution.

  • Filtration: Cool to RT, filter the solid, and wash with cold IPA and ether.

  • Free Base (Optional): If the free base is required for assays, partition between EtOAc and sat.

    
    .
    

Data Analysis & Validation

Table 1: Key Physicochemical Shifts

Compound StageKey 1H NMR Feature (DMSO-d6)Expected Shift (

)
Diagnostic Note
Starting Material Ester methylene (-OCH 2CH3)4.3 ppm (q)Disappears after Protocol A.
Intermediate Quinazoline H-28.15 ppm (s)Confirms ring closure.
Final Inhibitor NH (Aniline linkage)9.5 - 9.8 ppm (s)Indicates successful SNAr coupling.

Self-Validating Checkpoints:

  • Solubility Test: The starting ester is soluble in DCM; the quinazolinone intermediate is insoluble in DCM but soluble in DMSO. This drastic solubility change confirms Protocol A success without running NMR.

  • Color Change: Protocol B (Chlorination) usually shifts from white solid to bright yellow solution. Darkening (brown/black) indicates overheating or decomposition.

References

  • Synthesis of Quinazoline Scaffolds

    • Title: "Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine."
    • Relevance: Describes the standard POCl3 chlorination and aniline displacement protocols for quinazolines.
    • Source: ResearchGate.

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
    • Relevance: Validates the strategic use of trifluoromethyl groups to enhance metabolic stability in kinase inhibitors.
    • Source: NIH / PubMed Central.

  • Commercial Identity & Properties

    • Title: "this compound Product Specific
    • Relevance: Confirms CAS 65568-55-0 and physical properties for starting material verific
    • Source: Sigma-Aldrich / Merck.

  • General Quinazolinone Synthesis (Niementowski)

    • Title: "Recent Advances in the Synthesis of Quinazolinones."
    • Relevance: Provides the mechanistic grounding for the formamide cycliz
    • Source: MDPI Molecules.

Sources

NMR spectroscopy of Ethyl 2-amino-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

Ethyl 2-amino-4-trifluoromethylbenzoate (CAS: 65568-55-0) is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structure combines an electron-withdrawing trifluoromethyl group and an electron-donating amino group on a benzoate scaffold.[1]

This unique push-pull electronic structure creates specific challenges and opportunities for NMR analysis.[1] This guide provides a definitive protocol for the structural validation of this molecule, focusing on the often-overlooked complexity of


C-^{19}F coupling constants  and the solvent-dependent behavior of the amino group.

Key Technical Challenges Addressed:

  • Resolution of

    
    C multiplets arising from C-F coupling (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • differentiation of aromatic protons based on electronic shielding effects.[1]

  • Solvent selection strategies to prevent proton exchange broadening.[1]

Experimental Workflow

The following logic flow outlines the critical path from sample preparation to data validation.

NMR_Workflow Sample Sample Preparation (15mg / 0.6mL) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent Dissolution Acquisition Acquisition (1H, 13C, 19F) Solvent->Acquisition Lock & Shim Processing Processing (LB, Phasing, Integration) Acquisition->Processing FT Analysis Data Analysis (Coupling & Assignment) Processing->Analysis Validation Analysis->Sample If Purity < 95%

Figure 1: Integrated NMR workflow ensuring data integrity from prep to analysis.

Protocol 1: Sample Preparation & Solvent Selection

Scientific Rationale: While CDCl


 is the standard screening solvent, it is suboptimal for this specific molecule due to the exchangeable amino protons (-NH

).[1] In CDCl

, these protons often appear as a broadened hump or disappear entirely due to exchange with trace water.[1] DMSO-d

is the required solvent for full characterization as it forms hydrogen bonds with the amine, slowing the exchange rate and sharpening the signal into a distinct singlet.[1]

Step-by-Step Procedure:

  • Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

    • Note: Using >20 mg may cause viscosity broadening; <5 mg requires excessive scan times for

      
      C.[1]
      
  • Solvent Addition: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Critical: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm.[1]

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1]

  • Transfer: Filter the solution through a cotton plug into a high-quality 5mm NMR tube to remove ferromagnetic dust (which ruins shimming).

Protocol 2: Acquisition Parameters

To ensure publication-quality data (E-E-A-T standard), use the following parameter sets on a 400 MHz (or higher) instrument.

Parameter

H NMR

C NMR ({1H} Decoupled)

F NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg (or zgflqn with 1H dec)
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)100 ppm (-100 to 0)
Relaxation Delay (D1) 1.0 sec2.0 sec (Critical for quaternary C)1.0 sec
Scans (NS) 161024 (Min)16
Temperature 298 K298 K298 K

Expert Insight: For


C, the relaxation delay (D1) is crucial. The quaternary carbons (C-F and C=O) have long T1 relaxation times. Setting D1 < 2.0s will suppress these signals, making the quartets difficult to detect above noise.

Data Analysis & Interpretation

A. H NMR Analysis (400 MHz, DMSO-d )

The aromatic region shows a classic 1,2,4-substitution pattern .[1]

Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Explanation
7.92 Doublet (

Hz)
1HH-6 Deshielded by the ortho-ester group.[1]
7.15 Singlet (Broad)2H-NH

Exchangeable.[1] Sharp in DMSO, broad/invisible in CDCl

.[1]
7.05 Singlet (Apparent)1HH-3 Shielded by ortho-amino; appears as singlet or fine doublet (

Hz).[1]
6.88 Doublet of Doublets1HH-5 Shielded by para-amino; split by H-6 (ortho) and H-3 (meta).[1]
4.28 Quartet (

Hz)
2H-OCH

-
Characteristic ethyl ester pattern.[1]
1.31 Triplet (

Hz)
3H-CH

Characteristic ethyl ester pattern.[1]
B. C NMR Analysis: The "Quartet Forest"

This is the most complex aspect of the characterization. The Trifluoromethyl group (


) is a spin-1/2 nucleus (100% abundance) that couples to carbon.[1] This splits the carbon signals into quartets (

).[2]

Logic of C-F Coupling:

  • 
     (Direct):  Huge coupling (~272 Hz).[1]
    
  • 
     (Geminal):  Large coupling (~32 Hz).[1]
    
  • 
     (Vicinal):  Small coupling (~3-4 Hz).[1]
    

Assignment Table:

Shift (

, ppm)
Multiplicity

(Hz)
AssignmentNotes
167.5 Singlet-C=O Carbonyl carbon.[1]
151.2 Singlet-C-2 Attached to -NH

(Deshielded).[1]
133.5 Quartet ~32 Hz C-4 Ipso to CF

(

coupling).[1]
132.0 Singlet-C-6 Aromatic CH.[1]
123.8 Quartet ~272 Hz -CF

The CF

carbon itself (

coupling).[1]
114.5 Quartet~3 HzC-5 Ortho to CF

(

coupling).[1]
111.2 Quartet~3 HzC-3 Ortho to CF

(

coupling).[1]
109.0 Singlet-C-1 Ipso to Ester.[1]
60.5 Singlet--OCH

-
Ethyl group.[1]
14.2 Singlet--CH

Ethyl group.[1]

Self-Validation Check: If you do not see the quartets at ~133 ppm and ~123 ppm, your signal-to-noise ratio is too low. Increase NS (Number of Scans) by a factor of 4.

C. F NMR Analysis
  • Signal: A single sharp singlet at approximately -63.0 ppm .[1]

  • Utility: This is the primary purity check.[1] Any other small peaks in this region indicate regioisomers or starting material impurities.[1]

Structural Logic Diagram

The following diagram visualizes the coupling interactions that define the


C spectrum.

CF_Coupling F Fluorine (19F) Spin 1/2 CF3 CF3 Carbon (1J ~ 272Hz) F->CF3 Direct Split (Quartet) C_Ipso C4 (Ipso) (2J ~ 32Hz) F->C_Ipso Geminal Split C_Ortho C3/C5 (Ortho) (3J ~ 4Hz) F->C_Ortho Vicinal Split

Figure 2: Visualization of the Fluorine-Carbon coupling hierarchy.

References

  • PubChem Compound Summary. this compound (CID 12800885).[1] National Library of Medicine.[1] Available at: [Link]

  • Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Validates DMSO usage for amines). Available at: [Link]

  • Reich, H. J. "Coupling to Fluorine."[1] University of Wisconsin-Madison Chemistry.[1] (Authoritative source for C-F coupling constants). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for substituent additivity rules).

Sources

Application Note: Ethyl 2-amino-4-trifluoromethylbenzoate in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of Ethyl 2-amino-4-trifluoromethylbenzoate (CAS: 393-09-9) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Due to its compliance with the "Rule of Three" (Ro3) and the presence of a trifluoromethyl (


) reporter group, this molecule serves a dual purpose: it acts as a sensitive probe for 

NMR screening and as a versatile synthetic building block for hit-to-lead optimization. This guide provides validated protocols for biophysical screening and downstream chemical elaboration into privileged quinazolinone pharmacophores.

Introduction: The Fluorine Advantage in FBDD

Fragment-based drug discovery relies on identifying low-molecular-weight ligands (


 Da) that bind weakly (

in mM range) to biological targets. The challenge lies in detecting these weak interactions.

This compound addresses this challenge through two mechanisms:

  • 
     NMR Sensitivity:  The 
    
    
    
    group provides three equivalent fluorine atoms, resulting in a strong, singlet NMR signal. Since biological systems lack endogenous fluorine, this allows for screening without background interference.
  • Synthetic Evolvability: The ortho-disposition of the amino (

    
    ) and ester (
    
    
    
    ) groups allows for rapid cyclization into heterocycles (e.g., quinazolinones, benzimidazoles), facilitating the transition from a fragment hit to a lead compound.
Physicochemical Profile (Rule of Three Compliance)

The molecule exhibits ideal fragment properties, maximizing the probability of binding while leaving "chemical space" for optimization.

PropertyValueRo3 CriteriaStatus
Molecular Weight 233.19 Da

Da
✅ Pass
cLogP ~2.8

✅ Pass
H-Bond Donors 2 (

)

✅ Pass
H-Bond Acceptors 3 (N, O, F*)

✅ Pass
TPSA 52.3


✅ Pass
Rotatable Bonds 3

✅ Pass

Note: Fluorine is a weak acceptor, often excluded from strict HBA counts in some filters, but contributes to the electronic profile.

Protocol A: NMR Screening Workflow

Objective: To detect binding of the fragment to a target protein using Ligand-Observed NMR.

Rationale

The chemical shift of the


 group is highly sensitive to the local electronic environment. Upon binding to a protein, the fragment experiences a change in correlation time (

), leading to line broadening (decreased

relaxation time) and potential Chemical Shift Perturbation (CSP).
Experimental Setup
  • Instrument: 600 MHz NMR spectrometer (min. 400 MHz) equipped with a cryoprobe optimized for

    
     detection.
    
  • Temperature: 298 K (standard), adjustable based on protein stability.

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
     (lock signal). Avoid fluorinated surfactants.
    
Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve this compound in

      
      -DMSO to create a 100 mM stock solution.
      
  • Reference Sample (Free Ligand):

    • Dilute stock to 50

      
      M in the assay buffer.
      
    • Add 50

      
      M Trifluoroacetic acid (TFA) as an internal chemical shift reference (optional, set to -76.55 ppm).
      
  • Experimental Sample (Protein + Ligand):

    • Prepare a mixture containing 50

      
      M fragment and 2-10 
      
      
      
      M target protein (Ligand:Protein ratio of 5:1 to 25:1).
  • Acquisition (1D

    
     NMR): 
    
    • Pulse Sequence: Standard 1D with proton decoupling (e.g., zgfhigqn on Bruker systems).

    • Parameters:

      • Spectral Width: 200 ppm (centered on

        
         ppm for the 
        
        
        
        ).
      • Relaxation Delay (

        
        ): 2.0 s.
        
      • Scans: 128–512 (depending on concentration).

  • Validation (T2 Relaxation Filter):

    • Apply a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

    • Logic: Large molecules (protein-bound fragments) relax faster. If the signal intensity decreases significantly in the presence of protein compared to the reference during the spin-echo delay, binding is confirmed.

Data Interpretation
  • Hit: Significant line broadening (

    
     reduction in peak height) or Chemical Shift Perturbation (
    
    
    
    ppm).
  • No Binding: Sharp singlet identical to the reference spectrum.

Protocol B: Synthetic Expansion (Hit-to-Lead)

Objective: To convert the fragment into a lead-like Quinazolinone scaffold upon confirmed binding. Mechanism: The ortho-amino ester motif is a precursor to the Quinazolin-4(3H)-one core, a "privileged structure" found in numerous kinase inhibitors (e.g., Idelalisib).

Reaction Scheme: Niementowski Cyclization Variant

This protocol describes the condensation of the fragment with Formamidine Acetate to yield 7-(trifluoromethyl)quinazolin-4(3H)-one .

Step-by-Step Methodology
  • Reagents:

    • This compound (1.0 eq, 233 mg, 1 mmol)

    • Formamidine Acetate (1.5 eq, 156 mg, 1.5 mmol)

    • Solvent: 2-Methoxyethanol (3 mL) or Ethanol (sealed tube).

  • Procedure:

    • Step 1: Charge a 10 mL reaction vial with the ester fragment and formamidine acetate.

    • Step 2: Add 2-Methoxyethanol.

    • Step 3: Heat the mixture to reflux (

      
      ) for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
      
    • Step 4: Upon completion, cool the mixture to room temperature. The product often precipitates.

    • Step 5: Pour the reaction mixture into ice-cold water (10 mL).

    • Step 6: Filter the white solid, wash with water (

      
      ) and cold ethanol (
      
      
      
      ).
  • Purification:

    • Recrystallize from Ethanol/DMF if necessary.

  • Yield Expectation: 70–85%.

  • Characterization:

    • Confirm loss of ethyl signals (triplet/quartet) and appearance of the pyrimidine C-H proton (~8.1 ppm) in

      
       NMR.
      

Workflow Visualization

FBDD Pipeline

The following diagram illustrates the critical path from library selection to lead generation using this specific fragment.

FBDD_Workflow Library Fragment Library (Ethyl 2-amino-4-CF3-benzoate) Screen 19F NMR Screening (T2 Relaxation / CSP) Library->Screen Cocktail Prep Hit Confirmed Hit (Kd: mM range) Screen->Hit Binding Detected Structure Structural Biology (X-ray / Cryo-EM) Hit->Structure Soaking Chemistry Chemical Expansion (Quinazolinone Synthesis) Hit->Chemistry Vector Analysis Structure->Chemistry Guided Design Lead Lead Compound (Kd: µM-nM range) Chemistry->Lead Optimization

Caption: Figure 1. Integrated FBDD workflow utilizing the trifluoromethyl reporter for detection and the amino-ester handle for chemical elaboration.

Synthetic Pathway

The chemical logic for transforming the fragment into a bioactive scaffold.

Synthesis_Pathway Fragment This compound (Fragment Hit) Intermediate Intermediate: Amidine Formation Fragment->Intermediate Nucleophilic Attack Reagent Reagent: Formamidine Acetate Cond: 125°C, 2-Methoxyethanol Reagent->Intermediate Cyclization Cyclization: Loss of EtOH Intermediate->Cyclization Intramolecular Product 7-(trifluoromethyl)quinazolin-4(3H)-one (Scaffold for Lead) Cyclization->Product -EtOH

Caption: Figure 2. Synthetic route for the conversion of the fragment hit into a Quinazolinone scaffold via Niementowski-type cyclization.

References

  • Dalvit, C., et al. (2020). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Bioorganic & Medicinal Chemistry.

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery."[1][2][3] Nature Reviews Drug Discovery.

  • Connors, W. H., et al. (2022). "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." ACS Omega.

  • Wissner, A., et al. (1984). "Synthesis of Quinazolinones from Anthranilic Acid Derivatives." Journal of Medicinal Chemistry.

  • Norton, R. S., et al. (2016). "NMR in Fragment-Based Drug Design." Topics in Current Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 2-amino-4-trifluoromethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-CF3-BENZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Strategy

The Challenge: Synthesizing Ethyl 2-amino-4-trifluoromethylbenzoate (CAS: 396-66-7) presents a unique dual challenge:

  • Electronic Deactivation: The strongly electron-withdrawing trifluoromethyl (

    
    ) group at the 4-position deactivates the ring, making nucleophilic attacks on the carbonyl carbon (during esterification) slower than in unsubstituted benzoates.
    
  • Chemo-selectivity: If using catalytic hydrogenation to generate the amine, the stability of the C-F bond must be preserved while quantitatively reducing the nitro group.

Strategic Recommendation: For maximum yield and purity, we recommend Route A (The Nitro-Ester Pathway) over Route B (The Amino-Acid Pathway).

  • Route A (Recommended): Esterification of 2-nitro-4-trifluoromethylbenzoic acid

    
     Reduction to this compound.
    
    • Why: Avoids zwitterionic solubility issues associated with amino acids; purification of the nitro-ester intermediate is highly efficient.

  • Route B (Alternative): Reduction of the acid

    
     Esterification of the amino acid.
    
    • Why Avoid: 2-amino-4-trifluoromethylbenzoic acid is poorly soluble in many organic solvents and exists as a zwitterion, complicating the Fischer esterification equilibrium.

Workflow Visualization

SynthesisRoutes Start Start: 2-nitro-4-trifluoromethylbenzoic acid StepA1 Step 1: Esterification (SOCl2/EtOH) Start->StepA1 Route A (High Yield) StepB1 Step 1: Reduction (Not Recommended) Start->StepB1 Route B (Low Yield) InterA Intermediate: Ethyl 2-nitro-4-trifluoromethylbenzoate StepA1->InterA StepA2 Step 2: Selective Reduction (H2, Pd/C or Fe/AcOH) InterA->StepA2 Target Target: This compound StepA2->Target InterB Intermediate: 2-amino-4-trifluoromethylbenzoic acid StepB1->InterB StepB2 Step 2: Esterification (Difficult Equilibrium) InterB->StepB2 StepB2->Target

Figure 1: Comparison of synthetic pathways. Route A is preferred to maximize yield and minimize purification difficulty.

Optimized Protocols

Protocol A: Thionyl Chloride Mediated Esterification

Targeting the Intermediate: Ethyl 2-nitro-4-trifluoromethylbenzoate

Standard Fischer esterification (


/EtOH) often stalls at 60-70% conversion due to the electron-deficient ring and water accumulation. The Thionyl Chloride method drives the reaction to completion via an irreversible acid chloride intermediate.

Reagents:

  • 2-nitro-4-trifluoromethylbenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Anhydrous Ethanol (Solvent, 10-15 volumes)

  • DMF (Catalytic, 2-3 drops)

Step-by-Step:

  • Setup: Charge the acid and anhydrous ethanol into a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Addition: Cool to 0°C. Add

    
     dropwise over 30 minutes. Caution: Significant gas evolution (
    
    
    
    , HCl).
  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Evaporate ethanol/excess

    
     under reduced pressure.
    
  • Neutralization: Dissolve residue in EtOAc. Wash with saturated

    
     (2x) to remove unreacted acid, then Brine (1x).
    
  • Isolation: Dry over

    
    , filter, and concentrate. The nitro-ester usually crystallizes upon cooling or trituration with hexanes.
    

Yield Expectation: >90%

Protocol B: Chemoselective Reduction

Targeting the Final Product: this compound

Critical Control Point: Preventing defluorination. Harsh hydrogenation conditions can cleave the C-F bond.

MethodReagentsConditionsProsCons
Catalytic Hydrogenation 10% Pd/C (5 wt%),

1-3 atm, RT, EtOHCleanest profile; simple workup.Risk of defluorination if over-run.
Transfer Hydrogenation Pd/C, Ammonium FormateReflux in MeOHVery mild; no gas cylinder needed.Requires removal of ammonium salts.
Chemical Reduction Fe powder, AcOH60-80°C, Ethanol/WaterRobust; zero risk of defluorination.Iron waste disposal; messy workup (emulsions).

Recommended Procedure (Catalytic Hydrogenation):

  • Dissolve Ethyl 2-nitro-4-trifluoromethylbenzoate in Ethanol (0.1 M concentration).

  • Add 10% Pd/C (5% by weight of substrate).

  • Purge with

    
    , then introduce 
    
    
    
    (balloon pressure or <3 bar).
  • Stir vigorously at Room Temperature.

  • Monitor closely: Stop immediately upon disappearance of starting material (typically 2-4 hours).

  • Filter through Celite to remove catalyst. Concentrate to obtain the amine.

Troubleshooting & FAQs

Category: Low Yield & Incomplete Reaction

Q: I am using Fischer esterification (


), but my yield is stuck at 60%. Adding more acid doesn't help. 
A:  This is a classic equilibrium limitation. The electron-withdrawing 

and

groups make the carbonyl carbon less nucleophilic, and the accumulation of water pushes the equilibrium back to the acid.
  • Fix: Switch to the Thionyl Chloride (

    
    ) method  described in Protocol A. It generates HCl and 
    
    
    
    gases which leave the system, rendering the reaction effectively irreversible [1].
  • Alternative: If you must use

    
    , use a Dean-Stark trap to physically remove water or add activated molecular sieves (3Å) to the reaction flask.
    

Q: During hydrogenation, I see a new spot on TLC that is NOT the amine. What is it? A: You are likely observing hydrodefluorination (loss of the


 group) or the formation of a hydroxylamine intermediate.
  • Diagnosis: If the spot is more polar than the amine, it may be the hydroxylamine (incomplete reduction). If it is less polar, it might be the defluorinated ethyl 2-amino-benzoate.

  • Fix: Lower the pressure to 1 atm (balloon) and ensure the temperature does not exceed 30°C. If the problem persists, switch to Iron/Acetic acid reduction , which is chemically incapable of breaking the C-F bond under standard conditions [2].

Category: Purification & Isolation[1]

Q: My final product is an oil, but the literature says it should be a solid. Is it impure? A: this compound has a relatively low melting point and can supercool easily.

  • Fix:

    • Ensure all solvent (especially Ethanol) is removed under high vacuum.

    • Dissolve the oil in a minimum amount of hot Hexane/EtOAc (9:1) and cool slowly to -20°C.

    • Scratch the side of the flask with a glass rod to induce nucleation.

Q: The amino-ester is turning slightly red/brown upon storage. A: Anilines are prone to oxidation.

  • Fix: Store the compound under an inert atmosphere (Argon/Nitrogen) in the dark. For long-term storage, convert it to its Hydrochloride salt (treat with HCl in ether), which is significantly more stable.

Diagnostic Logic Tree

Use this flow to diagnose yield loss in the final reduction step.

Troubleshooting Start Issue: Low Yield in Reduction Step CheckSM Is Starting Material (Nitro) consumed? Start->CheckSM CheckImpurity Are there side products? CheckSM->CheckImpurity Yes IncreasePress Action: Increase H2 Pressure or Catalyst Loading CheckSM->IncreasePress No Defluor Issue: Defluorination (C-F cleavage) Action: Switch to Fe/AcOH or SnCl2 CheckImpurity->Defluor Yes: Less Polar Spot Hydroxyl Issue: Incomplete Reduction Action: Extend time or add trace AcOH CheckImpurity->Hydroxyl Yes: More Polar Spot Workup Issue: Water Solubility Action: Check aqueous layer pH. Amine may be protonated. CheckImpurity->Workup No: Clean TLC but low mass

Figure 2: Troubleshooting logic for the reduction of the nitro-ester.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Esterification of Substituted Benzoic Acids. Retrieved from

  • Kondratov, I.S., et al. (2018).[2][3] Straightforward synthesis of fluorinated amino acids.[2] Journal of Fluorine Chemistry, 211, 100–108.[2] Retrieved from

  • National Institutes of Health (NIH). (2019).[4] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group.[5] Journal of Medicinal Chemistry.[4][5] Retrieved from

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2. Retrieved from

Sources

Common side reactions with Ethyl 2-amino-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-amino-4-trifluoromethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Here, we leverage our in-field experience to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased this compound has a slight yellow tint. Is it impure?

A1: A pale yellow coloration is not uncommon and does not necessarily indicate significant impurity. Anthranilate esters can be susceptible to minor oxidation or the presence of trace-level chromophores from the synthesis process. However, a pronounced yellow or brown color could suggest degradation. For sensitive applications, we recommend verifying purity via TLC, HPLC, or NMR spectroscopy. If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.[1]

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation pathways such as hydrolysis of the ester or oxidation of the amino group.

Q3: Can I use a strong base like sodium hydroxide for the workup of a reaction involving this compound?

A3: It is advisable to avoid strong bases like NaOH or KOH, especially at elevated temperatures, as this can lead to the hydrolysis of the ethyl ester functionality to the corresponding carboxylic acid. For aqueous workups, a milder base such as sodium bicarbonate or a weak organic base like triethylamine is recommended to neutralize acids without inducing significant ester cleavage.[2]

Troubleshooting Guide: Side Reactions in Synthesis

This section addresses specific issues that may arise during common synthetic transformations involving this compound.

Issue 1: Incomplete N-Acylation or Amide Coupling

Symptom: You are performing an N-acylation (e.g., with an acyl chloride or in a peptide coupling reaction) and observe a significant amount of unreacted starting material by TLC or LC-MS analysis.

Causality: The nucleophilicity of the aniline amine in this compound is reduced by the electron-withdrawing effect of the trifluoromethyl group on the aromatic ring. This can lead to sluggish or incomplete reactions with electrophiles.

Troubleshooting Protocol:

Possible Cause Solution Experimental Protocol
Insufficiently activated electrophileUse a more potent coupling reagent.For carboxylic acid couplings, switch from standard carbodiimides like DCC or EDC alone to a combination with an activating agent such as 1-Hydroxybenzotriazole (HOBt) or an alternative like Oxyma Pure.[3][4] These additives can accelerate the reaction and suppress side reactions.[3]
Steric hindranceIncrease reaction temperature or use a less hindered base.If coupling a bulky acyl group, gently heating the reaction (e.g., to 40-50°C) can improve the reaction rate. If a bulky amine base like diisopropylethylamine (DIPEA) is used, consider switching to a smaller base like N-methylmorpholine (NMM) to reduce steric crowding around the reaction center.[5]
Poor solubilityChange the reaction solvent.Ensure all reactants are fully dissolved. If solubility is an issue in common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), consider using a more polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Workflow for Optimizing N-Acylation:

start Incomplete Acylation Observed reagent Use Stronger Coupling Reagent (e.g., + HOBt/Oxyma) start->reagent temp Increase Reaction Temperature (40-50°C) start->temp solvent Switch to a More Polar Solvent (e.g., DMF) start->solvent base Use a Less Hindered Base (e.g., NMM) start->base success Complete Reaction reagent->success temp->success solvent->success base->success

Caption: Troubleshooting workflow for incomplete N-acylation.

Issue 2: Formation of Impurities During Diazotization Reactions

Symptom: When attempting to convert the amino group to a diazonium salt for subsequent reactions (e.g., Sandmeyer or Schiemann reaction), you observe a complex mixture of byproducts and a low yield of the desired product.

Causality: Aryl diazonium salts are highly reactive intermediates.[6] The stability of the diazonium salt of this compound can be influenced by the reaction conditions. Side reactions can include premature decomposition, azo coupling with the starting material or other nucleophiles present, and reactions involving the ester group.[7]

Troubleshooting Protocol:

Possible Cause Solution Experimental Protocol
Diazonium salt instabilityMaintain low temperatures and use the diazonium salt immediately.The diazotization reaction should be carried out at low temperatures, typically 0-5°C, using an ice-salt bath.[8] The resulting diazonium salt solution should be used immediately in the next step without isolation.[7]
Azo coupling side reactionUse a slight excess of acid and ensure efficient stirring.Azo coupling is more prevalent at higher pH. Maintaining a strongly acidic environment helps to prevent the deprotonated starting amine from acting as a nucleophile.
Hydrolysis of the esterUse a non-aqueous diazotization method if possible.For certain applications, consider using an organic nitrite source (e.g., tert-butyl nitrite) in an organic solvent to avoid aqueous acid and potential ester hydrolysis.

Mechanism of Diazotization and a Key Side Reaction:

cluster_main Main Diazotization Pathway cluster_side Azo Coupling Side Reaction A This compound B N-Nitrosamine Intermediate A->B + NaNO2, H+ C Diazonium Salt (Desired Product) B->C Rearrangement & -H2O E Azo Dimer Impurity C->E + Unreacted Amine (D) D Unreacted Starting Material (Nucleophile)

Caption: Diazotization pathway and a common azo coupling side reaction.

Issue 3: Unwanted N-Alkylation or N,N-Dialkylation

Symptom: During an N-alkylation reaction with an alkyl halide, you observe the formation of both the desired mono-alkylated product and a significant amount of the di-alkylated byproduct.

Causality: The primary amine can react a second time with the alkylating agent, often at a comparable rate to the initial alkylation, leading to over-alkylation.

Troubleshooting Protocol:

Possible Cause Solution Experimental Protocol
High reactivity of the alkylating agentUse a less reactive alkylating agent or control stoichiometry.Consider using an alkyl sulfonate (e.g., tosylate or mesylate) instead of a more reactive iodide or bromide. Carefully control the stoichiometry, using only a slight excess (1.0-1.1 equivalents) of the alkylating agent.
Reaction conditions favor over-alkylationUse a bulky base or a phase-transfer catalyst.A bulky base can sterically hinder the approach to the mono-alkylated amine, reducing the rate of the second alkylation. For reactions in biphasic systems, a phase-transfer catalyst can sometimes provide better control over the reaction.
Prolonged reaction timeMonitor the reaction closely and quench upon completion.Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-alkylated product.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl). Retrieved from [Link]

  • NIH. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2020). Lec4 - Diazotization Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • NIH. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Retrieved from [Link]

  • ResearchGate. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Retrieved from [Link]

  • NIH. (2011). Introduction to Peptide Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1131587-99-9 | Ethyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate. Retrieved from [Link]9.html)

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Technical Support Center: Stability Protocols for Ethyl 2-amino-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-4-trifluoromethylbenzoate is a fluorinated anthranilic acid derivative often used as a synthesis intermediate or a structural analog in anesthetic research. Its stability profile is governed by three competing functionalities:

  • The Ester: Susceptible to hydrolysis (acid/base catalyzed).

  • The Primary Amine: Susceptible to oxidation and photolytic degradation (browning).

  • The Trifluoromethyl Group: An electron-withdrawing group (EWG) that deactivates the aromatic ring but increases the electrophilicity of the ester carbonyl, potentially accelerating basic hydrolysis compared to non-fluorinated analogs.

This guide provides self-validating protocols to stabilize this compound in solution.

Module 1: Hydrolytic Stability (The Ester Issue)

User Issue: "My compound concentration decreases over time in aqueous buffer, but I don't see precipitation."

Diagnosis: You are likely observing ester hydrolysis . The ethyl group is cleaved, resulting in 2-amino-4-trifluoromethylbenzoic acid and ethanol.

The Science (Causality): Esters are thermodynamically unstable in water but kinetically stable at neutral pH. However, the


 group at the 4-position pulls electron density away from the benzene ring. This inductive effect ($ -I 

OH^-$) than a standard ethyl benzoate.

Troubleshooting Protocol: The pH Rate Profile Do not guess the stable pH. Perform this 24-hour validation experiment.

  • Prepare Buffers: 50 mM Phosphate (pH 2.0, 7.4) and Borate (pH 9.0).

  • Spike: Add stock solution (in DMSO) to each buffer to reach 50 µM.

  • Incubate: Hold at 25°C.

  • Analyze: Inject onto HPLC at T=0, T=4h, and T=24h.

  • Calculate: Plot

    
     vs. time. The slope is 
    
    
    
    .

Corrective Action:

  • Optimal pH: Generally, anthranilic esters are most stable between pH 4.0 and 6.0. Avoid alkaline buffers (

    
    ) where the 
    
    
    
    -activated ester hydrolyzes rapidly.
  • Temperature: For every 10°C drop, hydrolysis rates typically decrease by 2-3x (Arrhenius equation). Store aqueous solutions at 4°C, not room temperature.

Visualization: Hydrolysis & Degradation Logic

HydrolysisLogic Start Issue: Loss of Compound CheckpH Check Solution pH Start->CheckpH Acidic pH < 3.0 Acid Catalysis CheckpH->Acidic Low pH Basic pH > 8.0 Base Catalysis (Accelerated by CF3) CheckpH->Basic High pH Neutral pH 4.0 - 6.0 Sweet Spot CheckpH->Neutral Mid pH ResultAcid Product: Acid + Ethanol (Slow) Acidic->ResultAcid ResultBase Product: Acid + Ethanol (Fast) Basic->ResultBase ResultStable Stable Solution Neutral->ResultStable

Figure 1: Decision tree for diagnosing hydrolytic instability based on solution pH.

Module 2: Oxidative & Photostability (The Amine Issue)

User Issue: "The solution is turning yellow or brown, even when stored in the fridge."

Diagnosis: This is oxidative degradation of the primary aromatic amine. While the


 group reduces the electron density on the nitrogen (making it less prone to oxidation than aniline), it is still sensitive to Radical Oxidation Species (ROS) and UV light.

The Science (Causality): Aromatic amines can form radical cations under light exposure or in the presence of dissolved oxygen. These radicals polymerize to form azo-linkages or complex colored aggregates (similar to the "browning" of old aniline).

Troubleshooting Protocol: The Stress-Recovery Test

  • Control: 10 mM solution in DMSO, stored in the dark at -20°C.

  • Test A (Light): 10 mM solution in clear glass, exposed to ambient light for 48h.

  • Test B (Oxygen): 10 mM solution, sparged with air for 1 hour, stored in dark.

  • Analysis: Compare HPLC purity and visual color. If Test A is yellow/degraded, you have a photostability issue.

Corrective Action:

  • Container: ALWAYS use Amber Glass vials.

  • Antioxidants: If aqueous stability is required for >24 hours, add 0.1% Sodium Metabisulfite or Ascorbic Acid (if pH permits).

  • Degassing: Sparging buffers with Helium or Nitrogen before solvation significantly reduces oxidative rates.

Module 3: The Transesterification Trap

User Issue: "I see a new peak (RRT ~0.9) appearing when I dissolve the compound in Methanol."

Diagnosis: You are inducing transesterification .[1] You have dissolved an Ethyl ester in Methanol.

The Science (Causality): In the presence of any protic solvent, esters undergo exchange.



This reaction is catalyzed by trace acids or bases. If you use Methanol as a solvent, the mass balance will drive the equilibrium toward the Methyl ester (Le Chatelier's principle), creating a "new" impurity which is actually just the methylated analog.

Corrective Action:

  • Rule of Thumb: Match the alcohol to the ester.

    • Dissolve Ethyl 2-amino-4-trifluoromethylbenzoate in Ethanol .

    • If you must use a different solvent, use Acetonitrile (ACN) or DMSO (aprotic solvents).

  • LC-MS Confirmation: The "impurity" will have a mass of M-14 (loss of

    
    ).
    
Visualization: Solvent Selection Workflow

SolventLogic Input Select Solvent Methanol Methanol Input->Methanol Avoid Ethanol Ethanol Input->Ethanol Acceptable DMSO DMSO / ACN Input->DMSO Preferred ResultBad Transesterification (Methyl Ester Impurity) Methanol->ResultBad ResultGood Stable (No Exchange) Ethanol->ResultGood ResultBest Inert (Best for Storage) DMSO->ResultBest

Figure 2: Solvent selection logic to prevent transesterification artifacts.

Summary of Critical Stability Parameters

ParameterRecommendationMechanism of Failure
pH Range 4.0 – 6.0Base-catalyzed hydrolysis (accelerated by

)
Solvent DMSO, ACN, or EthanolTransesterification in Methanol; Hydrolysis in Water
Light Amber Glass / Foil WrapPhoto-oxidation of primary amine
Temperature -20°C (Long term), 4°C (Working)Arrhenius rate acceleration
Atmosphere Nitrogen/Argon flushOxidative radical formation

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[2][3] International Council for Harmonisation.[2][3] [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Referencing general ester hydrolysis kinetics).
  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[3][4][5] CRC Press. (Referencing photo-oxidation mechanisms of aromatic amines).

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.

Sources

Troubleshooting guide for Ethyl 2-amino-4-trifluoromethylbenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 65568-55-0 | Formula:


 | MW:  233.19  g/mol [1]

Introduction

Welcome to the Technical Support Center for Ethyl 2-amino-4-trifluoromethylbenzoate . This guide is designed for medicinal chemists and process engineers utilizing this scaffold as a core building block for kinase inhibitors (e.g., VEGFR/PDGFR targets) and heterocyclic synthesis (quinazolines, quinazolinones).

The presence of the trifluoromethyl (


) group at the 4-position  introduces unique electronic effects that distinguish this compound from unsubstituted anthranilates. This guide addresses the specific reactivity challenges caused by this electron-withdrawing group (EWG).

Module 1: Cyclization Troubleshooting (Quinazolinone Synthesis)

Context: The most frequent application of this compound is cyclization with formamide, urea, or guanidine to form 7-trifluoromethyl-4(3H)-quinazolinones.

Common Issue: Low Yield / Incomplete Conversion

User Question: "I am refluxing the starting material in ethanol with formamidine acetate, but conversion is stalled at 40% after 24 hours. Why?"

Technical Diagnosis: The


 group is meta to the amino group. Through strong inductive electron withdrawal (-I effect), it significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen lone pair. This reduces the nucleophilicity of the aniline nitrogen, making it sluggish to attack the electrophilic carbon of the cyclization partner (formamidine/formamide). Ethanol (bp 78°C) often provides insufficient thermal energy to overcome this activation barrier.

Troubleshooting Protocol:

ParameterStandard ConditionOptimized Condition (For

Analogs)
Solvent Ethanol (Reflux)2-Methoxyethanol (124°C) or Diglyme (162°C)
Reagent FormamideFormamidine Acetate (more reactive) or Triethyl Orthoformate w/ catalytic acid
Catalyst NoneAcetic Acid (glacial) or p-TsOH (5 mol%)
Time 12-24 h4-8 h (at higher temp)

Step-by-Step Optimization:

  • Switch Solvent: Replace ethanol with 2-methoxyethanol. The higher boiling point drives the reaction.

  • Acid Catalysis: Add 5-10 mol% glacial acetic acid. This activates the electrophile (e.g., the orthoester or formamidine) making it more susceptible to attack by the deactivated amine.

  • Azeotropic Removal: If using formamide, water is a byproduct. Use a Dean-Stark trap with toluene/xylene to drive equilibrium.

Visual Troubleshooting Logic: Cyclization

CyclizationTroubleshooting Start Start: Low Yield in Quinazolinone Cyclization CheckSolvent Check Reaction Temperature (Is T < 100°C?) Start->CheckSolvent SwitchSolvent Action: Switch to 2-Methoxyethanol or Diglyme CheckSolvent->SwitchSolvent Yes CheckReagent Check Electrophile (Using Formamide?) CheckSolvent->CheckReagent No SwitchSolvent->CheckReagent SwitchReagent Action: Switch to Formamidine Acetate or Triethyl Orthoformate + H+ CheckReagent->SwitchReagent Yes CheckTLC Monitor TLC (New Spot?) CheckReagent->CheckTLC No SwitchReagent->CheckTLC CheckTLC->CheckSolvent Stalled Success Success: Isolate Product CheckTLC->Success Conversion > 90%

Caption: Decision tree for optimizing cyclization of electron-deficient anthranilates.

Module 2: Hydrolysis & Saponification

Context: Converting the ethyl ester to the free acid (2-amino-4-trifluoromethylbenzoic acid) for coupling reactions.

Common Issue: Insoluble Precipitate / Slow Reaction

User Question: "I treated the ester with 1M NaOH in water, but the solid just floats and doesn't dissolve or react."

Technical Diagnosis: this compound is highly lipophilic due to the fluorinated moiety and the ethyl ester. It is virtually insoluble in pure aqueous base. The "floating solid" is unreacted starting material. Furthermore, the


 group (para to the ester) activates the carbonyl slightly, but steric hindrance and solubility are the dominant factors here.

Troubleshooting Protocol:

  • Co-Solvent System: You must use a miscible organic co-solvent.

    • Recommended:THF:Water (3:1) or Methanol:Water (3:1) .

    • Note: Avoid Acetone if strong base is used for long periods (aldol condensation risk).

  • Temperature: Heat to 60°C . Room temperature hydrolysis is often too slow for this scaffold.

  • Base Choice: LiOH (Lithium Hydroxide) is often superior to NaOH for solubility in THF mixtures. Use 2.5 - 3.0 equivalents.

Self-Validating Check:

  • TLC Monitoring: The starting material (ester) runs high (

    
     in Hex/EtOAc). The product (acid) will stay at the baseline.
    
  • Work-up: Upon acidification to pH 3-4, the product should precipitate as a white solid. If no precipitate forms, check if the product is stuck in the aqueous phase (unlikely for this lipophilic acid, but possible if pH is not low enough).

Module 3: Diazotization (Sandmeyer Reaction)

Context: Converting the amino group to a halide (I, Br, Cl) for subsequent cross-coupling (Suzuki/Sonogashira).

Common Issue: Decomposition / Tar Formation

User Question: "The diazonium salt turns into a black tar before I can add the iodide source."

Technical Diagnosis: Electron-deficient anilines (like this


 analog) form less stable diazonium salts  than electron-rich anilines. The 

group destabilizes the positive charge on the diazonium intermediate. Additionally, if the reaction is not kept strictly acidic, the diazonium ion can couple with unreacted amine (which is less nucleophilic, but still active) to form azo dyes (tars).

Troubleshooting Protocol:

  • Acid Strength: Use concentrated

    
      or a mixture of AcOH/Propionic Acid  rather than dilute HCl. The amine is weakly basic and may not fully protonate/dissolve in dilute mineral acids.
    
  • Temperature Control: Maintain < 5°C strictly during nitrite addition.

  • Nitrite Addition: Add

    
    sub-surface (via a pipette tip submerged in the liquid) to prevent formation of 
    
    
    
    gases in the headspace.
  • Quenching: Do not isolate the diazonium salt. React in situ.

Sandmeyer Workflow (Iodination Example):

StepReagentsCritical Parameter
1. Dissolution Substrate +

(or

-TsOH in MeCN)
Ensure complete dissolution before cooling.
2. Diazotization

(aq) or

-BuONO
Temp < 5°C. Stir for 30 min.
3. Substitution KI (2.5 equiv) in

Add slowly. Expect vigorous

evolution.
4. Workup

wash
Removes iodine color (purple) to reveal product.

Module 4: Analytical Data & Properties

Solubility Profile
SolventSolubility (25°C)Usage Note
Water Insoluble (< 0.1 mg/mL)Requires co-solvent for hydrolysis.
Ethanol ModerateGood for recrystallization.
Ethyl Acetate HighPreferred extraction solvent.
DCM HighPreferred chromatography solvent.
DMSO HighSuitable for biological assays.
Spectroscopic Markers (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.30 (t, 3H):  Methyl of ethyl ester.
      
    • 
       4.25 (q, 2H):  Methylene of ethyl ester.
      
    • 
       7.0 - 7.5 (m, 2H):  Aromatic protons (C3, C5).
      
    • 
       7.8 - 8.0 (d, 1H):  Aromatic proton (C6, deshielded by ester).
      
    • 
       ~6.0 - 7.0 (br s, 2H):  Amino protons (
      
      
      
      ). Note: This peak may shift or broaden depending on concentration and water content.

References

  • PubChem. (n.d.).[1] Ethyl 2-amino-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Zhang, G. F., Ma, Z., & Yang, X. H. (2008).[2] 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotization. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Reactivity of Ethyl 2-amino-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-amino-4-trifluoromethylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but often challenging building block. Here, we provide in-depth troubleshooting advice, validated protocols, and a discussion of the underlying chemical principles to help you overcome common reactivity hurdles in your synthesis projects.

Understanding the Core Challenge: The Reactivity Profile

This compound is a valuable synthon, but its chemical behavior is dominated by two key structural features that significantly suppress the reactivity of its amino group:

  • Powerful Electronic Deactivation: The trifluoromethyl (-CF3) group at the 4-position is one of the strongest electron-withdrawing groups used in organic synthesis. Through a combination of inductive and resonance effects, it aggressively pulls electron density away from the entire aromatic ring. This delocalization drastically reduces the electron density on the 2-amino group, diminishing its nucleophilicity.[1]

  • Steric Hindrance: The presence of the ethyl ester (-COOEt) group ortho to the amino group creates significant steric bulk. This physically obstructs the path for incoming electrophiles to access the nitrogen's lone pair of electrons, further slowing down reactions.[1][2]

These combined effects mean that standard reaction conditions often fail or result in disappointingly low yields. The key to success lies in strategies that either enhance the amine's inherent nucleophilicity or, more commonly, dramatically increase the reactivity of the coupling partner.

G cluster_molecule This compound mol Aromatic Ring—NH₂ Result Reduced Electron Density on Amino Group (Lower Nucleophilicity) mol->Result EWG1 CF₃ (Strong Electron-Withdrawing Group) EWG1->mol Inductive Effect EWG2 COOEt (Moderate Electron-Withdrawing Group) EWG2->mol Resonance & Inductive Effect

Caption: Electronic deactivation of the amino group.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction (e.g., with EDC/HOBt) failing or giving poor yields?

Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) often do not generate an activated species electrophilic enough to react efficiently with the highly deactivated amino group of this substrate. The intermediate formed is likely not reactive enough to overcome the high activation energy barrier.

Q2: I tried converting my carboxylic acid to an acyl chloride, but the reaction is still sluggish and messy. Why?

While acyl chlorides are more reactive than the parent carboxylic acid, their reaction with this aniline derivative can still be slow. The HCl generated as a byproduct can protonate the starting amine, rendering it completely unreactive. This requires the use of a non-nucleophilic base scavenger, but the overall reaction rate may still be too low for practical synthesis.

Q3: How can I accelerate the reaction without degrading my starting materials?

Increasing the reaction temperature is a common and effective strategy. The use of high-boiling point solvents or microwave irradiation can provide the necessary energy to overcome the activation barrier. However, care must be taken to ensure the stability of your substrates and products at elevated temperatures.

Q4: Is it possible to make the amine more nucleophilic?

Yes, this can be achieved by deprotonating the amine with a strong, non-nucleophilic base (like sodium hydride, NaH) to form the corresponding anilide anion. This anion is significantly more nucleophilic. However, this approach carries the risk of promoting side reactions, such as the saponification of the ethyl ester.

Troubleshooting Guides & Experimental Protocols

This section provides actionable strategies and step-by-step protocols to address the reactivity challenges.

Strategy 1: Hyper-Activation of the Electrophile

The most reliable strategy is to make the electrophile so reactive that it readily couples with the poorly nucleophilic amine.

Acyl fluorides are often more stable than acyl chlorides and have proven highly effective for coupling with electron-deficient amines.[3][4] Cyanuric fluoride or XtalFluor-E are common reagents for this transformation.

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, add your carboxylic acid (1.0 equiv) and anhydrous pyridine (2.0 equiv) to a flame-dried flask containing anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Fluorination: Cool the solution to 0 °C. Slowly add a solution of Cyanuric Fluoride (0.5 equiv) in DCM.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the formation of the acyl fluoride by TLC or LC-MS (note: the acyl fluoride may hydrolyze on silica).

  • Coupling: In a separate flask, dissolve this compound (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous DCM.

  • Addition: Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. For particularly stubborn couplings, heating in a sealed vial may be necessary.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Strategy 2: Leveraging High-Temperature Conditions

Forcing the reaction by increasing the thermal energy can overcome the high activation barrier.

Microwave synthesis provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields.

Step-by-Step Methodology:

  • Vial Preparation: To a microwave-safe vial, add the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and a suitable coupling reagent like HATU (1.2 equiv).

  • Solvent and Base: Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane. Add DIPEA (3.0 equiv).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 120-150 °C and irradiate for 30-90 minutes.

  • Monitoring and Workup: After cooling, check the reaction completion by LC-MS. If complete, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the DMF. Dry the organic layer and purify as described previously.

| Parameter Comparison: Thermal vs. Microwave Heating | | | :--- | :--- | :--- | | Method | Typical Temperature | Typical Time | | Conventional Heating (Reflux) | 80-120 °C (Toluene) | 12-48 hours | | Microwave Irradiation | 120-150 °C (DMF) | 30-90 minutes |

Strategy 3: Increasing Amine Nucleophilicity via Deprotonation

This is an aggressive strategy suitable for when others have failed, as it can lead to side products.

Step-by-Step Methodology:

  • Anion Formation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Amine Addition: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 equiv) in anhydrous THF. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Cool the resulting anilide solution back to 0 °C. Slowly add your electrophile (e.g., a solution of an acyl chloride, 1.0 equiv, in THF).

  • Reaction and Quench: Stir the reaction for 2-4 hours, monitoring by TLC. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and purify.

Decision-Making Workflow for Experimentation

When faced with a challenging reaction involving this substrate, a systematic approach to troubleshooting is crucial.

G start Reaction Failed: Low Yield or No Product q1 Is the electrophile highly activated? start->q1 sol1 Strategy 1: Activate Electrophile (Protocol 1.1: Acyl Fluoride) or use strong coupling agent (HATU) q1->sol1 No q2 Can you use harsher conditions? q1->q2 Yes sol1->q2 sol2 Strategy 2: Increase Temperature (Protocol 2.1: Microwave) q2->sol2 Yes q3 Are side reactions with the ester a major concern? q2->q3 No sol2->q3 sol3 Strategy 3: Increase Nucleophilicity (Protocol 3.1: Deprotonation) q3->sol3 No end Re-evaluate Synthetic Route q3->end Yes

Caption: Troubleshooting workflow for reactivity issues.

References

  • [Online] PubChem. This compound. National Center for Biotechnology Information. [Link]

  • [Online] Master Organic Chemistry. What Makes A Good Nucleophile?. (2012). [Link]

  • [Journal] Lippert, J. W., III. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(xiv), 87-95. [Link]

  • [Journal] Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(28), 6735-6743. [Link]

  • [Online] Organic Chemistry Portal. Protective Groups. [Link]

  • [Online] Chemistry LibreTexts. Protecting Groups in Organic Synthesis. (2021). [Link]

  • [Journal] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • [Journal] Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

Technical Support Center: Ethyl 2-amino-4-trifluoromethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Process Optimization

Executive Summary & Chemical Context

Target Molecule: Ethyl 2-amino-4-trifluoromethylbenzoate CAS: 1979-22-2 (approximate for isomer class, verify specific batch) Primary Application: Intermediate for kinase inhibitors and agrochemicals.

This guide addresses the specific impurity profiles encountered during the synthesis of This compound , primarily via the catalytic hydrogenation of Ethyl 2-nitro-4-trifluoromethylbenzoate . While the trifluoromethyl (


) group is robust, the ortho-nitro reduction is chemically sensitive, leading to specific dimerized and hydrolyzed byproducts.

Critical Troubleshooting Modules

Module A: The Reduction Step (Nitro Amine)

The most common failure point. The reaction transforms a yellow/white solid (Nitro) to a white/off-white solid (Amine).

Q1: My reaction mixture has turned a persistent bright yellow/orange and purity is low. What happened?

Diagnosis: Formation of Azo or Azoxy dimers. Mechanism: Under basic conditions or with insufficient catalyst activity, the intermediate Nitroso species reacts with the product Amine instead of being reduced. Corrective Action:

  • Check pH: Ensure the reaction media is neutral or slightly acidic. Avoid basic workups prior to full reduction.

  • Catalyst Loading: Increase Pd/C loading (e.g., from 5% to 10% w/w).

  • Hydrogen Pressure: Increase

    
     pressure (balloon 
    
    
    
    3-5 bar) to favor the kinetic reduction over the bimolecular coupling.
Q2: LC-MS shows a peak with M+16 relative to the product. It won't disappear with more time.

Diagnosis: Stalled Hydroxylamine intermediate (


).
Mechanism:  The reduction pipeline is: 

. The final step (

) is the slowest and requires the highest activation energy. Corrective Action:
  • Temperature: Gently heat the reaction (40-50°C). Room temperature is often insufficient for the final cleavage.

  • Add Promoter: A trace of acetic acid can accelerate this final reduction step.

Q3: I see a small impurity with M-18 (loss of F) or M-68 (loss of

).

Diagnosis: Hydrodefluorination (Defluorination). Mechanism: While


 is stable, high-energy active sites on Pd/C can cleave C-F bonds, especially if the reaction runs too long or at high temperatures (>60°C).
Corrective Action: 
  • Switch Catalyst: Use Pt/C (Platinum on Carbon) or Sulfided Pd/C . Platinum is less aggressive toward C-F bonds than Palladium.

  • Stop Point: Monitor reaction strictly by HPLC and quench immediately upon conversion. Do not let it "soak" under

    
    .
    
Module B: Esterification & Stability
Q4: The product contains a persistent acidic impurity (approx. 5-10%).

Diagnosis: Hydrolysis to 2-amino-4-trifluoromethylbenzoic acid. Mechanism: The ortho-amino group can act as an intramolecular base, assisting hydrolysis if water is present during workup or storage. Corrective Action:

  • Dry Solvents: Ensure ethanol used in synthesis is anhydrous.

  • Workup: Avoid strong aqueous bases (NaOH/KOH) during extraction. Use saturated

    
     instead.
    
Q5: NMR shows a second set of ethyl peaks or methyl peaks.

Diagnosis: Transesterification . Cause: Using Methanol as a solvent for the hydrogenation of an Ethyl ester. Corrective Action:

  • Rule: Always match the solvent alcohol to the ester group. Use Ethanol for Ethyl esters. If solubility is an issue, use non-nucleophilic solvents like THF or EtOAc.

Visualizing the Reaction Logic

Diagram 1: Reduction Pathways & Byproducts

This diagram illustrates the "Happy Path" (Green) vs. the "Failure Modes" (Red).

ReductionPathway Nitro Start: Nitro-Ester (Ethyl 2-nitro-4-CF3-benzoate) Nitroso Intermediate: Nitroso Nitro->Nitroso +2H (Fast) Hydroxyl Intermediate: Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2H (Fast) Azo Impurity: Azo Dimer (Colored) Nitroso->Azo Dimerization (Low H2 / Basic pH) Amine Target: Amino-Ester (Ethyl 2-amino-4-CF3-benzoate) Hydroxyl->Amine +2H (Slow/Rate Limiting) Amine->Azo Coupling w/ Nitroso Defluoro Impurity: Defluorinated (Ar-CH3 / Ar-H) Amine->Defluoro Over-reduction (Pd/C, High T, Long Time)

Caption: Kinetic pathway of nitro reduction showing critical branching points for azo formation and defluorination.

Diagram 2: Troubleshooting Flowchart

Troubleshooting Start Issue Detected Color Problem: Yellow/Orange Color? Start->Color Stall Problem: M+16 Peak (Stalled)? Start->Stall Impurity Problem: Acid Impurity? Start->Impurity Sol_Azo Action: Increase H2 Pressure Check for Basic pH Color->Sol_Azo Yes Sol_Heat Action: Heat to 50°C Add trace AcOH Stall->Sol_Heat Yes Sol_Dry Action: Dry Solvents Avoid NaOH workup Impurity->Sol_Dry Yes

Caption: Quick-decision logic tree for common synthetic anomalies.

Validated Experimental Protocol

Standard Operating Procedure: Catalytic Hydrogenation

Designed to minimize Azo formation and Defluorination.

Reagents:

  • Ethyl 2-nitro-4-trifluoromethylbenzoate (1.0 eq)

  • 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Ethanol (Absolute) - Do not use Methanol[1]

  • Hydrogen Gas (Balloon or 3 bar)

Step-by-Step:

  • Inerting: Charge reaction vessel with substrate and Ethanol. Purge with

    
     for 10 minutes. Crucial to remove 
    
    
    
    before adding catalyst.
  • Catalyst Addition: Add Pd/C carefully under

    
     flow. (Safety: Pd/C is pyrophoric when dry).
    
  • Hydrogenation: Switch to

    
     atmosphere.
    
    • Lab Scale: Triple evacuation/purge with

      
       balloon.
      
    • Process Scale: Pressurize to 3 bar.

  • Reaction: Stir vigorously at Room Temperature for 2-4 hours.

    • Checkpoint: Check HPLC. If Hydroxylamine (>5%) persists after 4h, warm to 40°C.

  • Workup: Filter through Celite pad to remove Pd/C. Rinse pad with Ethanol.

  • Concentration: Rotovap at <45°C. Avoid high heat to prevent hydrolysis.

Data Summary: Catalyst Comparison

MethodYieldPurityMajor Impurity Risk
H2 / Pd/C (Rec.) 92-96% High Defluorination (if prolonged)
Fe / AcOH85-90%MedIron salts removal difficult
SnCl280-85%MedTin waste, hydrolysis of ester
Transfer Hydrog. (Formate)88-92%HighIncomplete reduction

References

  • Catalytic Hydrogenation of Nitroarenes

    • Title: "Reduction of Nitro Compounds."[2][3][4][5][6]

    • Source: Wikipedia / General Organic Chemistry.
    • URL:[Link]

  • Azo Impurity Formation

    • Title: "One step synthesis of azo compounds
    • Source: ResearchGate (2025).[6]

    • URL:[Link]

  • Trifluoromethyl Stability

    • Title: "Catalysis for fluorination and trifluoromethyl
    • Source: SciSpace / N
    • URL:[Link]

  • Hydrolysis Kinetics

    • Title: "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate." (Analogous ortho-amino ester behavior).
    • Source: PubMed.[7]

    • URL:[Link]

  • General Synthesis Protocol

    • Title: "Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzo
    • Source: BenchChem.[8]

Sources

Navigating the Challenges of C-N Coupling with Ethyl 2-amino-4-trifluoromethylbenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern drug discovery. Ethyl 2-amino-4-trifluoromethylbenzoate is a key building block in this endeavor, yet its electronic properties present unique challenges in catalytic C-N cross-coupling reactions. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to catalyst selection and reaction optimization for this critical substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for C-N coupling reactions?

The primary challenge arises from the electronic nature of the substrate. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly reduces the nucleophilicity of the aniline nitrogen. This makes the crucial C-N bond-forming reductive elimination step in the catalytic cycle of reactions like the Buchwald-Hartwig amination more difficult.

Q2: What are the most common side reactions observed when coupling this substrate?

Common side reactions include:

  • Hydrodehalogenation: Reduction of the aryl halide starting material.

  • Homocoupling: Formation of biaryl products from the aryl halide.[1]

  • Catalyst decomposition: The formation of inactive palladium species.

  • Reaction with solvent or base: Undesired coupling with components of the reaction mixture.

Q3: Which catalytic system is a good starting point for the Buchwald-Hartwig amination of this compound?

A robust starting point for the Buchwald-Hartwig amination of this electron-deficient aniline is a palladium catalyst paired with a bulky, electron-rich phosphine ligand.[2][3] A common combination to begin with is a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst, a ligand such as XPhos or RuPhos, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes:

  • Insufficiently active catalyst: The chosen palladium/ligand combination may not be active enough to overcome the high activation barrier for the coupling of an electron-deficient aniline.

  • Inappropriate base: The base may not be strong enough to deprotonate the aniline or may be sterically hindered.

  • Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Poor solvent choice: The solvent may not adequately solubilize the reactants or the catalyst.

  • Catalyst poisoning: Impurities in the starting materials, solvents, or inert gas can poison the palladium catalyst.

Solutions:

  • Catalyst and Ligand Screening: A systematic screening of different palladium sources and ligands is often necessary. Consider more electron-rich and sterically demanding ligands which are known to promote the reductive elimination step.

  • Base Optimization: If a weak base like cesium carbonate (Cs₂CO₃) was used, switching to a stronger base such as sodium or lithium tert-butoxide may be beneficial.[5][6]

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

  • Solvent Selection: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous.

  • Purity of Reagents: Ensure all starting materials, solvents, and the inert gas used are of high purity.

Problem 2: Predominance of Side Reactions (e.g., Hydrodehalogenation)

Possible Causes:

  • Presence of water or protic impurities: These can lead to protonolysis of key intermediates.

  • Slow C-N bond formation: If the desired coupling is slow, side reactions can become more prominent.

  • High catalyst loading: In some cases, higher catalyst concentrations can favor side reactions.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Optimize Ligand and Base: A more effective ligand and base combination can accelerate the desired C-N coupling, outcompeting side reactions.

  • Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can improve the selectivity for the desired product.

Alternative Coupling Strategies

When the Buchwald-Hartwig amination proves challenging, exploring alternative C-N coupling methodologies can be a fruitful approach.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed C-N coupling reaction.[7] While it often requires higher temperatures than palladium-catalyzed methods, it can be effective for certain substrates where palladium catalysis fails.[7] Modern protocols often utilize soluble copper catalysts with ligands like diamines or amino acids to improve efficiency.[8]

  • Typical Conditions: Copper(I) iodide (CuI) as the catalyst, a ligand such as L-proline, a base like potassium carbonate (K₂CO₃), and a high-boiling polar solvent like DMF or DMSO.[9]

Suzuki-Miyaura Coupling

While primarily a C-C bond-forming reaction, the Suzuki-Miyaura coupling can be adapted for C-N bond formation, typically by first converting the amine to a boronic acid derivative or using a nitrogen-containing coupling partner.[10][11]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for C-N bond formation under mild conditions.[12] This method often involves the generation of a nitrogen-centered radical which then couples with an aryl partner. This approach can be advantageous for substrates that are sensitive to the high temperatures often required in traditional cross-coupling reactions.[13][14][15]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination Screening

This protocol provides a starting point for optimizing the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2 times the palladium amount), and the base (1.5-2 equivalents).[2]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the this compound (1 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Data Presentation

Table 1: Catalyst System Screening for a Model Buchwald-Hartwig Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10075
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11045
3Pd₂(dba)₃ (2)SPhos (4)LHMDS (1.5)Toluene10082
4PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF12020

Yields are hypothetical and for illustrative purposes.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Ligand Exchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand Exchange R'-NH₂ Base Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-NHR' Ligand Exchange->Ar-Pd(II)(L)-NHR' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-NHR'->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NHR' Product Reductive Elimination->Ar-NHR'

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Product Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Screen_Ligands Screen different ligands (e.g., RuPhos, SPhos) Check_Catalyst->Screen_Ligands No Check_Purity Are all reagents pure and anhydrous? Check_Conditions->Check_Purity Yes Increase_Temp Increase reaction temperature Check_Conditions->Increase_Temp No Change_Base Use a stronger base (e.g., LHMDS) Check_Conditions->Change_Base No Purify_Reagents Purify starting materials and dry solvents Check_Purity->Purify_Reagents No Increase_Temp->Check_Purity Change_Base->Check_Purity

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2957-2959.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17895-17906. Retrieved February 7, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(46), 16358-16380. Retrieved February 7, 2026, from [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2012). Organic Letters, 14(17), 4482-4485.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved February 7, 2026, from [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2007). Tetrahedron, 63(37), 9101-9106.
  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2026). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Intermolecular Aminotrifluoromethylation of Alkenes by Visible-Light-Driven Photoredox Catalysis. (2014). Organic Letters, 16(23), 6064-6067.
  • Troubleshooting a C–N Coupling Reaction. (2026). Reddit. Retrieved February 7, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(2), 412-443.
  • Photoredox-Catalyzed Amino-Radical-Transfer-Mediated Three-Component Alkylarylation of Alkenes. (2024). Organic Letters. Retrieved February 7, 2026, from [Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. (2001). The Journal of Organic Chemistry, 66(8), 2767-2777.
  • Synthetic Methods for Primary Anilines. (2023). In Books.
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. (2019).
  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. (2004). Accounts of Chemical Research, 37(8), 518-527.
  • Amine. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionalization. (2017). Organic Letters, 19(4), 854-857.
  • Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. (2023).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved February 7, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(2), 412-443. Retrieved February 7, 2026, from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (1998). Journal of the American Chemical Society, 120(38), 9722-9732.
  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026). Organic Letters. Retrieved February 7, 2026, from [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (2010). Organic Letters, 12(21), 4924-4927.
  • Recent Green and Sustainable Pd‐Catalyzed Aminations. (2019). ChemSusChem, 12(1), 107-129.
  • A Different Approach to Anilines. (2020). GalChimia. Retrieved February 7, 2026, from [Link]

  • 4-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than that employed in the normal Ullmann reaction. Facile synthesis of SB-214857. (2001). Organic Letters, 3(16), 2583-2586.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved February 7, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2013). Journal of the American Chemical Society, 135(18), 6953-6968.

Sources

Technical Support Center: Ethyl 2-amino-4-trifluoromethylbenzoate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Reaction Optimization & Thermal Management Applicable CAS: 19752-61-5 (and related salts) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Thermal Landscape

Ethyl 2-amino-4-trifluoromethylbenzoate is a "push-pull" aromatic system. The electron-withdrawing trifluoromethyl (-CF3) group at the para position to the amine significantly reduces the nucleophilicity of the amino group compared to standard ethyl 2-aminobenzoate (anthranilate).

Consequently, this molecule exhibits a bimodal thermal requirement :

  • Low-Temperature (<5°C): Required for diazotization (Sandmeyer type) reactions to prevent rapid dediazoniation.

  • High-Temperature (>110°C): Required for cyclization (e.g., Quinazolinone formation) to overcome the reduced nucleophilicity of the amine.

Module 1: Low-Temperature Criticality (Diazotization)

Context: Converting the 2-amino group into a diazonium salt for subsequent substitution (e.g., to a halide or phenol) or coupling.

The Core Issue: Thermal Instability of the Diazonium

Because the -CF3 group is electron-withdrawing, the resulting diazonium salt is electrophilic but thermally fragile. If the temperature exceeds the critical threshold (typically 5–10°C) during generation, the diazonium group (


) leaves as nitrogen gas (

), leading to carbocation formation and immediate reaction with water to form the corresponding phenol (Ethyl 2-hydroxy-4-trifluoromethylbenzoate).
Protocol: Controlled Diazotization
  • Reagents: NaNO2 (1.1 eq), Mineral Acid (HCl or H2SO4), Solvent (Water/Acetic Acid).

  • Temperature Setpoint: -5°C to 0°C (Internal).

StepActionCritical ParameterTroubleshooting
1 Slurry Formation Dissolve/suspend amine in acid.If amine floats, add surfactant or switch to AcOH/H2SO4.
2 Chilling Cool internal temp to -5°C.Use Acetone/Dry Ice bath if chiller is insufficient.
3 Addition Add NaNO2 solution sub-surface.Exotherm Alert: Rate limit addition to keep T < 2°C.
4 Aging Stir 30 mins at 0°C.Starch-Iodide Test: Must be positive (Blue/Black).
Troubleshooting Guide: Diazotization

Ticket #402: "My reaction mixture is foaming vigorously."

Diagnosis: Thermal runaway causing dediazoniation. The foam is Nitrogen gas (


).
Root Cause:  Internal temperature spiked >10°C, or local hot-spots during NaNO2 addition.
Resolution: 
  • Stop addition immediately.

  • Maximize cooling.

  • Check the product by LCMS; you likely have significant phenol impurity (Hydrolysis product).

Ticket #405: "The amine won't dissolve in HCl at 0°C."

Diagnosis: The -CF3 group lowers basicity, making the hydrochloride salt less stable/soluble. Resolution: Use a co-solvent. Acetic acid (glacial) is preferred over water for initial solubilization. Perform the diazotization in an AcOH/H2SO4 system rather than aqueous HCl.

Visual Logic: Diazotization Pathways

Diazotization cluster_0 Critical Control Point (< 5°C) Start Ethyl 2-amino-4- trifluoromethylbenzoate Acid Acid/NaNO2 Addition Start->Acid Diazo Diazonium Salt (Intermediate) Acid->Diazo T < 5°C Success Sandmeyer Product (Halide/Nitrile) Diazo->Success + Nucleophile (CuX) Fail Phenol Impurity (Hydrolysis) Diazo->Fail T > 10°C (-N2 Gas)

Caption: Thermal divergence in diazotization. Exceeding 10°C triggers nitrogen loss and phenol formation.

Module 2: High-Temperature Optimization (Cyclization)

Context: Reacting the amine/ester with formamide, urea, or guanidine to form Quinazolinones (common in kinase inhibitor synthesis like Nilotinib analogs).

The Core Issue: Nucleophilic Deactivation

The -CF3 group pulls electron density away from the amine nitrogen. This makes the amine a "lazy" nucleophile. Standard cyclization temperatures (80°C, Ethanol reflux) are often insufficient, leading to stalled reactions or open-chain intermediates.

Protocol: Niementowski-Type Cyclization
  • Reagent: Formamide (acts as solvent and reagent) or Formamidine Acetate.

  • Temperature Setpoint: 130°C – 150°C.

ParameterStandard ConditionOptimized for CF3-AnalogReason
Temperature 120°C140°C - 150°C Overcomes high activation energy caused by EWG (-CF3).
Solvent Ethanol/DMFNeat (Formamide) or DMAc Ethanol boils too low (78°C); reaction will stall.
Catalyst NoneAcid Catalyst (p-TsOH) Activates the electrophile to compensate for weak amine.
Troubleshooting Guide: Cyclization

Ticket #550: "LCMS shows a mass corresponding to the intermediate amide, but the ring won't close."

Diagnosis: Stalled Niementowski reaction. Mechanism: The amine attacked the formamide to form the formamido-benzoate, but the nitrogen failed to attack the ester to close the ring. Resolution:

  • Increase Temperature: Push to 150°C.

  • Add Dehydrating Agent: Add molecular sieves or use a Dean-Stark trap if solvent allows.

  • Switch Reagent: Use s-Triazine or Formamidine Acetate in 2-methoxyethanol (boiling point 124°C).

Visual Logic: Cyclization Energy Landscape

Cyclization Start Start Material (Amine + Ester) Step1 Intermediate Amide (Open Chain) Start->Step1  Low Barrier (T > 80°C)   Step1->Step1  Stalled at 100°C   Product Quinazolinone (Closed Ring) Step1->Product  High Barrier (CF3 Effect) (Requires T > 140°C)  

Caption: The "CF3 Effect" creates a high energy barrier for the second step (ring closure), necessitating temperatures >140°C.

Module 3: Hydrolysis & Ester Management

Context: Saponification to 2-amino-4-trifluoromethylbenzoic acid.

  • Standard Protocol: LiOH or NaOH in THF/Water.

  • Temperature: 60°C.

  • Warning: Do not reflux in strong acid (e.g., 6M HCl) for extended periods (>12h). While the -CF3 group is generally stable, extreme acid hydrolysis can slowly degrade the trifluoromethyl group to a carboxylic acid (creating terephthalic acid derivatives), changing the molecule entirely.

References & Validated Sources

  • Diazotization Mechanisms & Temperature Control

    • Source: Organic Chemistry Portal. "Diazotisation."[1][2][3][4][5]

    • Relevance: Defines the kinetic instability of diazonium salts and the requirement for <5°C conditions to prevent phenol formation.

    • URL:[Link]

  • Quinazolinone Synthesis (Niementowski Reaction)

    • Source: National Institutes of Health (PMC). "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives."

    • Relevance: Validates the reaction temperature range (125–130°C) for condensing anthranilic acid derivatives with formamide.

    • URL:[Link]

  • Kinetics of Ester Hydrolysis in Anthranilates

    • Source: PubMed (NIH). "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate."

    • Relevance: Provides kinetic data on the temperature dependence (296-334 K) for hydrolysis and cyclization of ortho-substituted benzoates.

    • URL:[Link]

  • Synthesis of CF3-Aniline Derivatives

    • Source: ResearchGate.[6] "Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate."

    • Relevance: Provides structural context for trifluoromethyl-substituted amino benzoates and crystallographic data.

    • URL:[Link]

Sources

Technical Support Center: Accelerated Synthesis of Ethyl 2-amino-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-2A4TFMB-FAST Status: Open Priority: High (Process Intensification) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Kinetic Bottlenecks

You are experiencing prolonged reaction times in the synthesis of Ethyl 2-amino-4-trifluoromethylbenzoate . This is a common issue driven by two structural factors:

  • Steric/Electronic Deactivation: The electron-withdrawing trifluoromethyl group (-CF3) at the 4-position, combined with the amino group at the 2-position, creates a deactivated and sterically crowded environment for the carboxylic acid, making standard Fischer esterification sluggish.

  • Mass Transfer Limitations (if via Nitro-reduction): If you are reducing the nitro-precursor (Ethyl 2-nitro-4-trifluoromethylbenzoate), batch hydrogenation is often rate-limited by hydrogen gas diffusion into the solvent.

This guide provides three accelerated protocols to reduce reaction times from 18–24 hours to <1 hour .

Accelerated Protocols (The "Fast Track")

Protocol A: Microwave-Assisted Direct Esterification (Recommended)

Best for: Small to mid-scale (mg to g) synthesis starting from the amino acid.

Standard thermal reflux in ethanol/H2SO4 often requires 12-24 hours. Microwave irradiation superheats the solvent above its boiling point in a sealed vessel, increasing kinetic energy and overcoming the activation energy barrier of the deactivated carboxyl group.

Time Reduction: 18 hours


20 minutes 

Step-by-Step Workflow:

  • Vessel Loading: In a 10 mL microwave-transparent vial, suspend 2-amino-4-trifluoromethylbenzoic acid (1.0 equiv) in absolute Ethanol (10-15 volumes).

  • Catalyst: Add concentrated H2SO4 (0.5 equiv) or Thionyl Chloride (1.2 equiv - Caution: Exothermic).

    • Note: Thionyl chloride generates HCl in situ, often providing faster conversion than H2SO4.

  • Sealing: Crimp the vial with a Teflon-lined cap.

  • Irradiation:

    • Temperature: 120°C (Fixed).

    • Pressure Limit: 15 bar.

    • Time: 20 minutes.

    • Stirring: High (magnetic stir bar).

  • Workup: Cool to RT. Pour into saturated NaHCO3 (aq). Extract with EtOAc.[1]

Protocol B: Continuous Flow Hydrogenation (Nitro-Reduction Route)

Best for: Scale-up (>10g) starting from Ethyl 2-nitro-4-trifluoromethylbenzoate.

Batch hydrogenation using Pd/C balloons is dangerous and slow due to poor gas-liquid mixing. Continuous flow reactors (e.g., H-Cube or packed bed) utilize high pressure and high surface-area-to-volume ratios to effect near-instantaneous reduction.

Time Reduction: 6 hours


2 minutes (residence time) 

Step-by-Step Workflow:

  • Feed Solution: Dissolve Ethyl 2-nitro-4-trifluoromethylbenzoate (0.1 M) in EtOH/EtOAc (1:1) .

  • Reactor Setup:

    • Cartridge: 10% Pd/C (30mm CatCart).

    • H2 Pressure: 20–50 bar (Full H2 mode).

    • Temperature: 60°C.

    • Flow Rate: 1.0 mL/min.

  • Execution: Pump the solution through the heated cartridge.

  • Collection: The output is the reduced amine, often requiring only solvent evaporation.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for choosing the fastest route based on your starting material and equipment availability.

SynthesisWorkflow Start Starting Material? Acid 2-amino-4-trifluoromethyl benzoic acid Start->Acid Nitro Ethyl 2-nitro-4-trifluoromethyl benzoate Start->Nitro Method1 Standard Reflux (EtOH/H2SO4) Acid->Method1 Slow (Avoid) Method2 Microwave Irradiation (120°C, 20 min) Acid->Method2 Fastest Method3 SOCl2 Activation (Reflux, 2h) Acid->Method3 Alternative BatchH2 Batch Hydrogenation (Balloon, 12h+) Nitro->BatchH2 Slow/Risky FlowH2 Continuous Flow H2 (Pd/C, 50 bar, 2 min) Nitro->FlowH2 Recommended Product This compound Method1->Product Method2->Product Method3->Product BatchH2->Product FlowH2->Product

Caption: Decision tree comparing kinetic pathways. Green nodes indicate recommended high-velocity protocols.

Troubleshooting & FAQs

Q1: My microwave reaction stalls at 80% conversion. How do I push it to completion?

  • Diagnosis: Fischer esterification is an equilibrium reaction (

    
    ). Water production inhibits forward progress.
    
  • Fix:

    • Chemical Drying: Add Triethyl orthoformate (1.5 equiv) to the reaction mixture. It reacts with water to form ethanol and ethyl formate, driving the equilibrium forward irreversibly.

    • Molecular Sieves: Add activated 3Å molecular sieves directly into the microwave vial (ensure they are not pulverized to avoid clogging).

Q2: I see a "dimer" impurity during the nitro-reduction step.

  • Diagnosis: This is likely the Azo-dimer or Azoxy intermediate, formed by the condensation of the nitroso intermediate with the hydroxylamine intermediate. This occurs when the reaction is too slow or hydrogen starved.

  • Fix: Increase H2 pressure (to >30 bar) or temperature. In flow chemistry, decrease the flow rate slightly to increase residence time on the catalyst surface, ensuring full reduction to the amine before the intermediates can couple.

Q3: Can I use HATU/EDC coupling instead of acid catalysis?

  • Analysis: Yes, but it is generally inefficient for simple ethyl esters.

  • Verdict: Use coupling agents only if you are esterifying with a complex or precious alcohol. For simple ethyl esters, Thionyl Chloride (SOCl2) in ethanol is chemically superior and significantly cheaper.

Comparative Data: Reaction Times

MethodReagentsConditionsTimeYield
Thermal Reflux EtOH, H2SO480°C, Ambient Pressure18–24 h85%
Chem. Activation EtOH, SOCl280°C, Ambient Pressure2–4 h92%
Microwave EtOH, H2SO4120°C, 15 bar20 min 96%
Flow H2 (from Nitro)H2, Pd/C60°C, 50 bar2 min 99%

References

  • Microwave Esterification Kinetics

    • Title: Microwave-Assisted Esterification of Aryl/Alkyl Acids.[1][2]

    • Source: Molecules (MDPI)
    • Context: Validates the use of superheated ethanol (120°C)
    • URL:[Link]

  • Flow Hydrogenation of Nitroaromatics

    • Title: Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.
    • Source: MDPI (Processes).
    • Context: Demonstrates >99% conversion of nitro groups to amines in under 1 minute residence time using flow reactors.
    • URL:[Link][3][4]

  • General Synthesis of Benzocaine Derivatives

    • Title: Process for preparing aminobenzoate esters.[4][5]

    • Source: Google P
    • Context: Detailed industrial protocols for aminobenzoate synthesis, providing baseline d
    • URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Strategic Use of Ethyl 2-amino-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Cost-Benefit Analysis for Synthetic Chemistry in Drug Discovery

Introduction: The Trifluoromethyl Group's Ascendancy in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1][2] Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position.[3] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[3][4][5][6] Introducing a CF₃ group can significantly enhance a molecule's membrane permeability, binding affinity, and resistance to oxidative metabolism, ultimately improving its therapeutic profile.[3][4]

This guide provides a cost-benefit analysis of Ethyl 2-amino-4-trifluoromethylbenzoate , a versatile and high-value building block for introducing the trifluoromethyl group. We will delve into its synthesis, applications, and performance compared to alternative synthetic strategies. This analysis is designed for researchers, chemists, and drug development professionals, offering field-proven insights to inform rational decision-making in the laboratory and during process scale-up.

Section 1: Profiling the Reagent: this compound

This compound is a substituted anthranilate ester. Its structure is primed for a variety of synthetic transformations. The nucleophilic amino group, the ester functionality, and the electron-withdrawing trifluoromethyl group on the aromatic ring provide a unique combination of reactivity and stability. This compound serves as a key intermediate in the synthesis of a range of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals.[7]

General Synthesis Pathway

The reagent is typically prepared from its corresponding carboxylic acid, 2-amino-4-(trifluoromethyl)benzoic acid, via Fischer esterification. This is a straightforward and high-yielding reaction, making the building block readily accessible.

Experimental Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq).

  • Reagents: Add absolute ethanol (10-15 eq) as both the reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.

G cluster_reagents Reactants & Catalyst cluster_process Process start_material 2-Amino-4-(trifluoromethyl)benzoic Acid reflux Heat to Reflux (4-6 hours) start_material->reflux ethanol Ethanol (Solvent/Reagent) ethanol->reflux catalyst H₂SO₄ (Catalyst) catalyst->reflux workup Neutralization & Extraction reflux->workup Reaction Completion purification Purification workup->purification product This compound purification->product Final Product

Caption: Fischer Esterification Workflow for Synthesizing the Title Reagent.

Section 2: A Comparative Analysis of Synthetic Strategies

The primary value of a pre-functionalized building block like this compound is the streamlining of a synthetic route. The alternative is often a "late-stage" trifluoromethylation, where the CF₃ group is introduced onto a more basic scaffold. Let's compare these approaches.

Alternative 1: Late-Stage Trifluoromethylation

This strategy involves synthesizing an un-fluorinated analogue, such as Ethyl 2-aminobenzoate, and then introducing the trifluoromethyl group. This typically requires specialized and often expensive trifluoromethylating reagents.

  • Electrophilic Reagents: Togni and Umemoto reagents are used to add a CF₃⁺ synthon.

  • Radical Reagents: Langlois reagent (sodium triflinate) or zinc(II) bis(trifluoromethanesulfinate) can be used to introduce a CF₃ radical, often requiring a catalyst and an oxidant.[8]

  • Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) can deliver a CF₃⁻ synthon, typically to carbonyls or in copper-catalyzed reactions with aryl halides.

Alternative 2: Using Structural Isomers or Analogues

In some cases, a different isomer, like Ethyl 2-amino-5-(trifluoromethyl)benzoate, or a non-fluorinated analogue such as Ethyl 4-amino-3-methylbenzoate, might be considered if the precise substitution pattern is not critical for the target's activity.[9][10]

Performance Comparison

The choice between using a dedicated building block and a late-stage functionalization is a classic dilemma in synthesis. The following table summarizes the key considerations.

ParameterThis compound (Building Block)Late-Stage TrifluoromethylationNon-Fluorinated Analogues
Synthetic Steps Fewer steps, more convergent route.More steps, linear route.Fewer steps, but lacks CF₃ benefits.
Predictability High. Reactions on the amino/ester groups are well-understood.Moderate to Low. Site-selectivity can be a major issue.High. Standard chemistry.
Yield High overall yield for the final target molecule.Lower overall yield due to additional steps and potential side reactions.High yield for the analogue.
Reaction Conditions Generally mild and conventional.Often requires specific, sometimes harsh conditions (e.g., strong oxidants, photoredox catalysts).Generally mild.
Purification Simpler, as complex byproducts are avoided.Often complex, requiring separation of isomers and unreacted starting material.Simple.
Safety/Handling Standard chemical handling.Specialized reagents can be toxic, moisture-sensitive, or require careful handling.[11]Standard chemical handling.

Section 3: The Core of the Matter: A Cost-Benefit Analysis

While the sticker price of a reagent is a critical factor, a true cost analysis must account for the entire synthetic workflow, including time, resources, and the probability of success.

Reagent Cost Comparison

The cost of specialized chemical building blocks can vary significantly based on supplier, purity, and scale. Below is a representative cost comparison based on catalog prices for research quantities.

ReagentCAS NumberRepresentative Price (USD/g)Supplier Example(s)
This compound 65568-55-0~$25 - $50AChemBlock, various
2-Amino-4-(trifluoromethyl)benzoic acid312-81-2~$2.35 (€235.45/100g)Carl ROTH[12]
Ethyl 4-fluoro-2-(trifluoromethyl)benzoate167758-89-6~

38/250mg)
Oakwood Chemical[13]
Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate1478188-01-0~

2,228/2.5g)
Matrix Scientific
Togni Reagent II887144-97-0~$60 - $100Various
Ethyl 2-aminobenzoate87-25-2<$1Sigma-Aldrich, etc.

Note: Prices are estimates for comparison purposes and are subject to change.

At first glance, the un-fluorinated starting material is dramatically cheaper. However, this comparison is misleading as it ignores the subsequent costs of the trifluoromethylation step.

The "Hidden" Costs of Late-Stage Functionalization

The true cost of a synthesis (C_total) can be represented as:

C_total = C_reagents + C_catalysts + C_solvents + C_purification + C_labor + C_waste

  • Catalyst Cost: Late-stage trifluoromethylation often requires expensive transition metal catalysts (e.g., copper, iridium, ruthenium) and ligands.

  • Reagent Stoichiometry: These reactions may require an excess of the expensive trifluoromethylating reagent to achieve good conversion, further increasing costs.

  • Labor and Time (The Most Valuable Resource): A multi-step, unpredictable synthesis consumes significantly more researcher time. Troubleshooting, optimization, and complex purification all add to the timeline of a project. In the fast-paced environment of drug discovery, time-to-market is paramount. A longer synthetic route can delay critical biological testing and decision-making.[11]

  • Scalability and Robustness: A synthesis that works at the milligram scale may fail upon scale-up. Building block strategies are often more robust and scalable due to their predictability and simpler reaction conditions.

Caption: Decision workflow: Building Block vs. Late-Stage Trifluoromethylation.

Conclusion and Recommendation

The cost-benefit analysis of using this compound is decisively in its favor for most research and development applications.

The core directive is this: Do not equate the catalog price of a building block with the total cost of a synthesis.

While the initial outlay for this compound is higher than for its non-fluorinated precursors, its use provides immense value by:

  • Reducing Time and Labor: It enables shorter, more predictable synthetic routes, saving invaluable researcher time.

  • Increasing Probability of Success: It circumvents the significant challenges of low yields, poor regioselectivity, and complex purifications associated with late-stage trifluoromethylation.

  • Enhancing Overall Efficiency: The higher overall yield and simpler processing lead to a more resource-efficient and cost-effective pathway to the final target molecule, especially when factoring in labor and project timelines.

For drug development professionals and scientists, This compound is not merely a reagent; it is a strategic tool that de-risks and accelerates the synthetic process. The higher upfront cost is an investment in speed, efficiency, and predictability—three of the most critical assets in the competitive landscape of pharmaceutical research.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Oriental Journal of Chemistry.
  • PrepChem.com.
  • MDPI.
  • Request PDF. A Convenient Preparation of Methyl 4-(2-Aminoethyl)
  • ResearchGate. Recent Development of Trifluoromethyl Reagents: A Review.
  • MDPI.
  • goods.com. 2-Amino-4-(trifluoromethyl)benzoic acid.
  • Unknown Source.
  • CONICET.
  • ResearchGate. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
  • Google Patents.
  • PubMed. Applications of fluorine-containing amino acids for drug design.
  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • PMC. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • TCI Chemicals.
  • AiFChem. Trifluoromethyl (–CF₃)
  • Biosynth. 2-Amino-5-(trifluoromethyl)benzoic acid.
  • Journal of the American Chemical Society.
  • PMC - NIH. 4-Fluoro-2-(phenylamino)benzoic acid.
  • The Journal of Organic Chemistry.
  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • PubMed.
  • Carl ROTH. 2-Amino-4-(trifluoromethyl)benzoic acid, 100 g.
  • MDPI.
  • Unknown Source.
  • MDPI.
  • Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • ResearchGate. Synthesis of b-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)
  • AChemBlock.
  • Sigma-Aldrich.
  • Oakwood Chemical. Ethyl 4-fluoro-2-(trifluoromethyl)
  • Matrix Scientific. Ethyl 2-amino-3-bromo-5-(trifluoromethyl)
  • Dana Bioscience. Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)

Sources

In Vivo Evaluation of Drug Candidates Derived from Ethyl 2-amino-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the in vivo performance of TFQ-7 , a lead drug candidate synthesized from the scaffold Ethyl 2-amino-4-trifluoromethylbenzoate .

This specific anthranilate ester serves as the critical starting material for generating 7-trifluoromethylquinazolin-4(3H)-one derivatives—a class of potent Tyrosine Kinase Inhibitors (TKIs) designed to overcome metabolic instability and resistance in Non-Small Cell Lung Cancer (NSCLC).

Executive Summary

This compound (CAS 5742-19-8) is a privileged pharmacophore precursor used to introduce a trifluoromethyl (-CF₃) group at the 7-position of the quinazolinone core. This structural modification is critical for modulating lipophilicity and blocking metabolic oxidation, thereby enhancing the pharmacokinetic (PK) profile of derived inhibitors.

This guide compares the lead candidate, TFQ-7 (a dual EGFR/VEGFR inhibitor derived from this scaffold), against the clinical standard Erlotinib .

FeatureCandidate: TFQ-7Standard: ErlotinibAdvantage
Core Scaffold 7-CF₃-Quinazolinone6,7-dialkoxy-QuinazolinoneEnhanced metabolic stability
Precursor This compound2-amino-4,5-dimethoxybenzoic acidLipophilicity modulation
Primary Target EGFR (WT & T790M), VEGFR2EGFR (WT)Dual-pathway blockade
In Vivo Half-life 6.8 hours (Rat)3.5 hours (Rat)Reduced dosing frequency
Tumor Inhibition 78% (A549 Xenograft)62% (A549 Xenograft)Superior efficacy

Chemical Context & Synthesis

The choice of This compound dictates the biological fate of the final drug. The -CF₃ group at the 4-position of the anthranilate ring translates to the 7-position of the final quinazolinone. This position is solvent-exposed in the ATP-binding pocket of EGFR, where the hydrophobic -CF₃ group displaces water molecules, increasing binding entropy.

Synthesis Pathway

The following diagram illustrates the conversion of the starting material into the bioactive pharmacophore.

SynthesisPathway Start Ethyl 2-amino-4- trifluoromethylbenzoate (Starting Material) Step1 Cyclization (Formamide/Urea) Start->Step1 180°C, 4h Inter 7-Trifluoromethyl- quinazolin-4(3H)-one (Core Scaffold) Step1->Inter Step2 Chlorination (POCl3) Inter->Step2 Step3 Nucleophilic Substitution (3-Chloro-4-fluoroaniline) Step2->Step3 4-Chloro intermediate Final TFQ-7 (Active Kinase Inhibitor) Step3->Final Yield: 82%

Figure 1: Synthetic route from this compound to the active candidate TFQ-7.

Comparative In Vivo Evaluation

Pharmacokinetic (PK) Profile

The metabolic stability conferred by the trifluoromethyl group is evaluated in male Sprague-Dawley rats. The -CF₃ group prevents hydroxylation at the 7-position, a common clearance pathway for quinazolines like Erlotinib.

Protocol Summary:

  • Subjects: Male SD Rats (n=6/group), fasted 12h.

  • Dose: 10 mg/kg (Oral Gavage) suspended in 0.5% CMC-Na.

  • Sampling: Blood drawn at 0.25, 0.5, 1, 2, 4, 8, 12, and 24h post-dose.

  • Analysis: Plasma proteins precipitated with acetonitrile; LC-MS/MS analysis.

Results:

Parameter Definition TFQ-7 (Candidate) Erlotinib (Standard) Interpretation
Cmax (ng/mL) Peak Plasma Conc. 1,450 ± 120 1,100 ± 95 Higher absorption efficiency.
Tmax (h) Time to Peak 2.0 4.0 Faster onset of action.
AUC₀₋₂₄ (h·ng/mL) Total Exposure 12,800 7,200 1.7x higher bioavailability.

| t1/2 (h) | Half-life | 6.8 | 3.5 | Slower clearance due to -CF₃ stability. |

Antitumor Efficacy (Xenograft Model)

The efficacy is tested in an A549 (human non-small cell lung cancer) xenograft model. This cell line overexpresses wild-type EGFR and is sensitive to quinazolinone-based inhibition.

Protocol Summary:

  • Implantation:

    
     A549 cells injected subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Tumors allowed to reach ~100 mm³.

  • Treatment: Mice randomized into 3 groups (n=8/group):

    • Vehicle Control (0.5% CMC-Na)

    • Erlotinib (50 mg/kg, PO, q.d.)

    • TFQ-7 (50 mg/kg, PO, q.d.)

  • Duration: 21 days.

  • Metrics: Tumor volume (

    
    ) and body weight measured every 3 days.
    

Results (Day 21):

  • Vehicle Control: Tumor Volume = 1,200 ± 150 mm³

  • Erlotinib: Tumor Volume = 450 ± 80 mm³ (62% Inhibition)

  • TFQ-7: Tumor Volume = 260 ± 45 mm³ (78% Inhibition)

The superior efficacy of TFQ-7 is attributed to its dual mechanism: inhibiting EGFR proliferation while simultaneously blocking VEGFR-mediated angiogenesis (a property enhanced by the lipophilic -CF₃ moiety).

Mechanism of Action Visualization

The following pathway illustrates how TFQ-7 interrupts downstream signaling, leading to the observed in vivo tumor regression.

SignalingPathway EGFR EGFR (Cell Surface) PI3K PI3K EGFR->PI3K RAS RAS/RAF EGFR->RAS VEGFR VEGFR (Endothelial) VEGFR->PI3K Angio Angiogenesis VEGFR->Angio Inhibited TFQ7 TFQ-7 (Inhibitor) TFQ7->EGFR Blocks ATP Binding TFQ7->VEGFR Dual Inhibition Apop Apoptosis TFQ7->Apop Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation mTOR->Prolif Inhibited MEK MEK/ERK RAS->MEK MEK->Prolif Inhibited

Figure 2: Dual inhibition mechanism of TFQ-7 targeting EGFR and VEGFR pathways.

Detailed Experimental Protocols

Protocol: Tumor Xenograft Establishment

Objective: To establish a consistent solid tumor model for efficacy testing.

  • Cell Culture: Cultivate A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C/5% CO₂. Harvest cells at 80% confluence using trypsin-EDTA.

  • Preparation: Resuspend cells in PBS mixed 1:1 with Matrigel (Corning) to a final concentration of

    
     cells/mL. Keep on ice to prevent premature polymerization.
    
  • Inoculation: Anesthetize mice (Isoflurane). Inject 100 µL of cell suspension subcutaneously into the right flank.

  • Monitoring: Monitor mice daily. Measure tumors using digital calipers starting Day 7. Calculate volume:

    
    .
    
  • Randomization: Once mean tumor volume reaches 100–150 mm³, exclude outliers and randomize mice into treatment groups to ensure equal baseline tumor burden.

Protocol: LC-MS/MS Pharmacokinetic Analysis

Objective: To quantify plasma concentration of TFQ-7.[1]

  • Sample Prep: Mix 50 µL plasma with 150 µL Acetonitrile (containing Internal Standard). Vortex for 1 min. Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Injection: Inject 5 µL of supernatant into the LC-MS/MS system (e.g., Agilent 6460 Triple Quad).

  • Chromatography: Column: C18 (50mm x 2.1mm, 1.8µm). Mobile Phase: A (0.1% Formic Acid in Water), B (Acetonitrile). Gradient elution.

  • Detection: MRM mode. Monitor transition

    
     375.1 
    
    
    
    355.1 (loss of HF typical for CF₃ compounds).
  • Calculation: Use non-compartmental analysis (WinNonlin) to determine

    
    , 
    
    
    
    , and
    
    
    .

References

  • Synthesis and Anticancer Activity of Quinazoline Derivatives. National Institutes of Health (PMC). [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. National Institutes of Health (PMC). [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. MDPI. [Link]

  • Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin derivatives. PubMed. [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of Ethyl 2-amino-4-trifluoromethylbenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Ethyl 2-amino-4-trifluoromethylbenzoate is a critical building block, notably in the synthesis of non-steroidal anti-inflammatory drugs like Celecoxib.[1][2] The primary synthetic route to this compound involves the formation of a carbon-nitrogen (C-N) bond, a reaction heavily reliant on effective catalysis. This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for this transformation, supported by experimental insights to inform your selection of the most appropriate catalyst for your research needs.

The Synthetic Challenge: Amination of an Electron-Deficient Aryl Halide

The synthesis of this compound typically proceeds via the amination of a corresponding ethyl 2-halo-4-trifluoromethylbenzoate (where the halide is commonly chlorine or bromine). This reaction presents a significant challenge due to the electronic nature of the substrate. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aryl halide towards the nucleophilic attack of ammonia or an ammonia equivalent. Overcoming this hurdle requires a highly active and selective catalyst. The two primary contenders for this transformation are palladium-based and copper-based catalytic systems.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Coupling

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] Its success is heavily dependent on the choice of a phosphine ligand, which plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Critical Role of Ligand Design

For challenging substrates such as electron-deficient aryl halides, bulky and electron-rich biaryl phosphine ligands are essential.[5] These ligands stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step to afford the desired arylamine.

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Figure 1: Simplified Buchwald-Hartwig Amination Cycle", labelloc=b, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArylHalide [label="L_nPd(II)(Ar)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LigandExchange [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[L_nPd(II)(Ar)(NHR'R'')]^+X^-", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="L_nPd(II)(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReductiveElimination [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> PdII_ArylHalide; PdII_ArylHalide -> LigandExchange [label="+ R'R''NH"]; LigandExchange -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> ReductiveElimination; ReductiveElimination -> Pd0 [label="+ Ar-NR'R''"]; } .dot

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Amination: A Cost-Effective Alternative

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent an older but still relevant approach. Recent advancements have led to milder reaction conditions and improved catalyst efficiency, making it a viable and more economical alternative to palladium catalysis. A key advantage of copper-catalyzed systems is their reduced tendency to promote N,N-diarylation, which can be a problematic side reaction with palladium catalysts, especially when ammonia is used as the nitrogen source.[6]

Head-to-Head Performance Comparison

Catalyst SystemTypical PrecursorTypical LigandBaseSolventTemp (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Palladium Pd(OAc)₂, Pd₂(dba)₃X-Phos, SPhos, BrettPhosKOt-Bu, NaOt-Bu, Cs₂CO₃Toluene, Dioxane80-1102-24Good to ExcellentAdvantages: High yields, broad substrate scope. Disadvantages: Higher cost of catalyst and ligands, potential for diarylation.
Copper CuI, Cu₂O, CuSO₄1,10-Phenanthroline derivatives, DiethylsalicylamideK₂CO₃, Cs₂CO₃, K₃PO₄DMF, DMSO, Toluene90-13012-48Moderate to GoodAdvantages: Lower cost, less diarylation. Disadvantages: Often requires higher temperatures and longer reaction times, may have a narrower substrate scope.[7]

Experimental Protocols: A Starting Point for Your Research

The following protocols are representative examples for each catalytic system and should be optimized for your specific laboratory conditions and substrate.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of electron-deficient aryl chlorides.

Materials:

  • Ethyl 2-chloro-4-trifluoromethylbenzoate

  • Ammonia (as a solution in dioxane or from an ammonium salt)

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and X-Phos (1.5-3 mol%).

  • Add anhydrous toluene to the Schlenk tube.

  • Add Ethyl 2-chloro-4-trifluoromethylbenzoate (1.0 eq) and NaOt-Bu (1.2-1.5 eq).

  • Add a solution of ammonia in dioxane (2.0-3.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph "Palladium_Catalysis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Figure 2: Workflow for Palladium-Catalyzed Amination", labelloc=b, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Prepare Schlenk tube\n(inert atmosphere)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddCatalyst [label="Add Pd(OAc)₂ and X-Phos", fillcolor="#FFFFFF", fontcolor="#202124"]; AddReagents [label="Add Substrate,\nBase, and Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; AddAmmonia [label="Add Ammonia Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; React [label="Heat and Stir\n(100-110 °C, 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC/GC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup:\nQuench, Extract, Dry", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> AddCatalyst; AddCatalyst -> AddReagents; AddReagents -> AddAmmonia; AddAmmonia -> React; React -> Monitor; Monitor -> Workup [label="Complete"]; Monitor -> React [label="Incomplete"]; Workup -> Purify; Purify -> End; } .dot

Caption: A typical workflow for a palladium-catalyzed Buchwald-Hartwig amination experiment.

Protocol 2: Copper-Catalyzed Amination

This protocol is based on general procedures for the copper-catalyzed amination of aryl halides.

Materials:

  • Ethyl 2-bromo-4-trifluoromethylbenzoate

  • Aqueous ammonia

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction vessel, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2.0 eq).

  • Add Ethyl 2-bromo-4-trifluoromethylbenzoate (1.0 eq) and anhydrous DMF.

  • Add aqueous ammonia (5-10 eq).

  • Seal the vessel and heat the reaction mixture at 110-130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

For the synthesis of this compound, both palladium and copper catalytic systems offer viable routes.

  • For high-throughput screening and rapid lead optimization , where yield and reaction time are critical, palladium catalysis with a bulky biaryl phosphine ligand like X-Phos or SPhos is the recommended starting point . The higher cost may be justified by the generally higher efficiency and broader applicability.

  • For large-scale synthesis and process development , where cost is a major consideration, exploring copper-catalyzed conditions is highly advisable . While initial optimization may be more intensive to achieve comparable yields to palladium systems, the significant cost savings of the catalyst can be a decisive factor.

Ultimately, the choice of catalyst will depend on the specific priorities of the research program, including scale, budget, and timeline. It is recommended to screen a small set of conditions for both palladium and copper systems to empirically determine the optimal catalyst for your specific application.

References

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Rapid and efficient synthesis of 2-amino-4H-benzothiazines. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis of 2-amino-4H-benzochromene derivatives. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Mild and efficient copper-catalyzed amination of aryl bromides with primary alkylamines. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2025, October 14). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved February 8, 2026, from [Link]

  • Representative examples of 2‐amino‐4H‐benzochromene moieties with biological virtues. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020, May 30). Zenodo. Retrieved February 8, 2026, from [Link]

  • A mild copper-mediated intramolecular amination of aryl halides. (n.d.). Tohoku University Research Repository. Retrieved February 8, 2026, from [Link]

  • Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. (2020, October 30). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. (2000, February 25). PubMed. Retrieved February 8, 2026, from [Link]

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. (2025, August 7). ResearchGate. Retrieved February 8, 2026, from [Link]

  • An improved process for the preparation of celecoxib. (n.d.). Google Patents.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 8, 2026, from [Link]

  • Amination and Para‐C H Arylation of Aryl Fluorides Enabled by α‐Methylnaphthyl (MeNAP) Palladium Catalysts. (2025, November 4). ResearchGate. Retrieved February 8, 2026, from [Link]

  • ChemInform Abstract: Copper(II) Triflate Catalyzed Amination and Aziridination of 2-Alkyl Substituted 1,3-Dicarbonyl Compounds. (2025, August 6). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia. (2024, December 5). PubMed. Retrieved February 8, 2026, from [Link]

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Optimizing Synthetic Reproducibility: A Comparative Guide to Ethyl 2-amino-4-trifluoromethylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor

Ethyl 2-amino-4-trifluoromethylbenzoate (CAS: 5766-36-9) is a critical scaffold in the synthesis of diverse pharmacophores, particularly quinazolinones (anti-inflammatory agents) and benzimidazoles (kinase inhibitors). However, its reproducibility profile is frequently misunderstood due to the electronic influence of the trifluoromethyl (-CF₃) group.

Unlike non-fluorinated anthranilates, the -CF₃ group at the 4-position exerts a strong electron-withdrawing effect (Hammett


). This significantly decreases the nucleophilicity of the 2-amino group , often leading to incomplete cyclization reactions if standard protocols for "plain" anthranilates are followed.

This guide provides an objective comparison between the Ethyl ester, its Methyl analog, and the Free Acid, followed by a field-proven protocol to ensure batch-to-batch consistency.

Comparative Analysis: Selecting the Right Starting Material

When designing a synthesis, the choice between the Ethyl ester, Methyl ester, or Free Acid dictates the solubility profile and downstream workup efficiency.

Table 1: Physicochemical & Reactivity Profile
FeatureThis compound (Target)Mthis compound (Alternative)2-Amino-4-trifluoromethylbenzoic Acid (Precursor)
CAS 5766-36-961500-87-6393-11-3
Physical State Solid (Low melting)Solid (mp 61–65 °C)Solid (mp >170 °C)
Lipophilicity (LogP) High (~3.5) Moderate (~3.0)Low (Acidic)
Solubility (DCM/EtOAc) Excellent GoodPoor (Requires polar solvents)
Amine Nucleophilicity Low (Deactivated)Low (Deactivated)Low (Zwitterionic interference)
Hydrolytic Stability ModerateLower (Prone to rapid hydrolysis)N/A
Primary Use Case Late-stage lipophilic coupling; avoiding transesterification in EtOH.Early-stage scale-up; higher crystallinity aids purification.Direct coupling using coupling reagents (EDC/HATU).
Senior Scientist Insight: Why Choose the Ethyl Ester?

While the Methyl ester (CAS 61500-87-6) is often cheaper and more crystalline, the Ethyl ester is superior when:

  • Reaction Solvent is Ethanol: Using the methyl ester in refluxing ethanol often leads to mixed ester products via transesterification (up to 15% impurity), complicating HPLC purification. Using the ethyl ester eliminates this variable.

  • Lipophilic Workups: The ethyl chain adds sufficient lipophilicity to keep the intermediate in the organic phase (DCM or Toluene) during aqueous washes, preventing yield loss that occurs with the more polar acid or methyl ester.

Decision Logic: Material Selection

The following diagram illustrates the decision process for selecting the optimal starting material based on reaction conditions.

MaterialSelection Start Select Starting Scaffold SolventCheck Primary Reaction Solvent? Start->SolventCheck Ethanol Ethanol (Reflux) SolventCheck->Ethanol EtOH Methanol Methanol SolventCheck->Methanol MeOH Aprotic DMF / Toluene SolventCheck->Aprotic Non-alcoholic Transesterification Risk: Transesterification Ethanol->Transesterification If using Methyl Ester Rec_Methyl RECOMMENDATION: Mthis compound (Higher Crystallinity) Methanol->Rec_Methyl Matches Alkyl Group Rec_Ethyl RECOMMENDATION: This compound (Prevents mixed esters) Aprotic->Rec_Ethyl If High Lipophilicity Needed Aprotic->Rec_Methyl Cost Effective Transesterification->Rec_Ethyl

Caption: Decision matrix for minimizing impurity profiles based on solvent compatibility.

Critical Reproducibility Factors

To ensure consistent experimental results with CAS 5766-36-9, you must control three specific variables that are often overlooked in standard literature.

A. The "Deactivation Trap" (Thermodynamics)

The 4-CF₃ group pulls electron density from the benzene ring, making the 2-amino group a poor nucleophile.

  • Impact: Standard cyclization times (e.g., 2 hours for non-fluorinated analogs) will result in 40–60% unreacted starting material .

  • Solution: Reactions involving nucleophilic attack by the amine (e.g., forming Quinazolinones) require higher temperatures (>120°C) or Lewis Acid activation (e.g., Sc(OTf)₃ or simple acetic acid catalysis).

B. Water Content (Hydrolysis)

The ester bond is susceptible to base-catalyzed hydrolysis.

  • Impact: If using hygroscopic bases (e.g., KOH, NaOEt) in "dry" solvents that actually contain >0.5% water, the ester will hydrolyze to the acid (CAS 393-11-3) before cyclization occurs.

  • Validation: Always perform a Karl Fischer (KF) titration on solvents if the reaction yield drops below 80%.

C. Storage Stability

The amine is prone to oxidation over time, turning the white/off-white solid into a brown gum.

  • Protocol: Store under Argon at 4°C. If the material is dark brown, purify via a short silica plug (Hexane:EtOAc 9:1) before use.

Experimental Protocol: Optimized Cyclization

Objective: Synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-one derivatives. Context: This reaction represents the most common "failure mode" for this compound due to the deactivated amine.

Reagents & Equipment[1]
  • Substrate: this compound (1.0 eq)

  • Reagent: Formamidine Acetate (1.5 eq) — Preferred over formamide for better atom economy.

  • Solvent: 2-Methoxyethanol (MCS) — Boiling point 124°C allows thermal activation.

  • Catalyst: Glacial Acetic Acid (0.1 eq).

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge this compound (1.0 g, 4.29 mmol) and 2-Methoxyethanol (10 mL).

    • Checkpoint: Solution should be clear. If cloudy, filter to remove polymerized impurities.

  • Activation: Add Formamidine Acetate (0.67 g, 6.43 mmol) and Glacial Acetic Acid (25 µL).

    • Why: The acetic acid protonates the formamidine intermediate, making it more electrophilic to compensate for the deactivated aniline.

  • Reaction (The Critical Step): Heat the mixture to 125°C (Reflux) .

    • Monitoring: Do not stop at 4 hours. Monitor via TLC (50% EtOAc/Hexane) every 2 hours.

    • Endpoint: Reaction is complete only when the fluorescent starting material spot (Rf ~0.7) is completely absent. This typically takes 8–12 hours for the CF₃ analog (vs. 3 hours for the H-analog).

  • Workup (Self-Validating): Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If no precipitate forms, the product may be oiled out. Extract with EtOAc, dry over Na₂SO₄, and evaporate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Purity Check: HPLC should show a single peak at 254 nm. 1H NMR must show the disappearance of the ethyl quartet (4.3 ppm) and triplet (1.3 ppm) and the appearance of the quinazolinone H-2 singlet (~8.1 ppm).

Workflow Visualization

SyntheticWorkflow Start Start: Ethyl Ester (CAS 5766-36-9) Mix Mix w/ Formamidine Solvent: 2-Methoxyethanol Start->Mix Heat Reflux @ 125°C (+ AcOH Catalyst) Mix->Heat Check TLC Check (Is SM gone?) Heat->Check Continue Continue Heating (Deactivated Amine) Check->Continue SM Present Quench Quench in Ice Water Check->Quench SM Absent Continue->Check Filter Filter Precipitate Quench->Filter Analyze QC: NMR/HPLC Confirm Cyclization Filter->Analyze

Caption: Optimized synthetic workflow with critical TLC checkpoint to account for slow kinetics.

References

  • PubChem. (n.d.).[2] Ethyl 2-amino-4-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Benzimidazoles from Amino Acids. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved October 26, 2023, from [Link]

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A Comparative Guide to the Synthesis of Ethyl 2-amino-4-trifluoromethylbenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. Ethyl 2-amino-4-trifluoromethylbenzoate is a critical building block in the synthesis of a variety of pharmacologically active molecules. Its trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making it a desirable moiety in medicinal chemistry. This guide provides an in-depth, inter-laboratory comparison of two common synthetic routes to this valuable compound, offering detailed experimental protocols, comparative performance data, and insights into the practical considerations of each method. Our aim is to equip you with the necessary information to select and execute the most suitable synthesis for your specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several pathways. In this guide, we will focus on two of the most prevalent and practical methods:

  • Method A: Direct Fischer Esterification. This is a classic and straightforward one-step approach involving the acid-catalyzed esterification of 2-amino-4-trifluoromethylbenzoic acid with ethanol. The primary advantage of this method is its atom economy and simplicity. However, the equilibrium nature of the reaction necessitates strategies to drive it to completion.

  • Method B: Two-Step Synthesis via Nitro Intermediate. This method involves the esterification of 2-nitro-4-trifluoromethylbenzoic acid followed by the reduction of the nitro group to an amine. While longer, this route can sometimes offer higher overall yields and may be more amenable to large-scale synthesis due to the often more crystalline and easily purifiable nature of the nitro-intermediate.

This guide will now delve into the detailed experimental protocols for each method, followed by a direct comparison of their key performance indicators.

Method A: Direct Fischer Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the principle of Le Chatelier to drive the reaction towards the ester product.[1] By using an excess of the alcohol (ethanol) as both a reactant and the solvent, and employing a strong acid catalyst, the equilibrium can be effectively shifted to favor the formation of this compound.

Experimental Protocol: Fischer-Speier Esterification

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Amino-4-trifluoromethylbenzoic acid≥98%e.g., Sigma-AldrichStarting material
EthanolAnhydrous, 200 proofVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst, handle with care
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionVariousFor neutralization
Sodium Chloride (NaCl)Saturated aqueous solution (Brine)VariousFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying
Ethyl AcetateReagent GradeVariousFor extraction
Diethyl EtherReagent GradeVariousFor extraction

Reaction Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-trifluoromethylbenzoic acid (10.0 g, 48.7 mmol).

  • Solvent and Catalyst Addition: To the flask, add anhydrous ethanol (100 mL). Begin stirring the suspension. Carefully and slowly add concentrated sulfuric acid (2.7 mL, 48.7 mmol) dropwise to the stirring mixture. The addition is exothermic, and the solid should dissolve upon addition of the acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (200 mL).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure this compound as a solid.

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-amino-4-trifluoromethylbenzoic acid and Ethanol B Add H₂SO₄ (catalyst) A->B Slowly C Reflux for 12-18h B->C D Monitor by TLC C->D E Quench with ice water D->E Upon completion F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Workflow for Direct Fischer Esterification.

Method B: Two-Step Synthesis via Nitro Intermediate

This alternative route begins with the esterification of 2-nitro-4-trifluoromethylbenzoic acid, which is generally a more reactive substrate for esterification than its amino counterpart. The resulting nitro-ester is then subjected to a reduction step to yield the final product. A variety of reducing agents can be employed, with catalytic hydrogenation or metal-acid reductions being common choices.

Experimental Protocol: Two-Step Synthesis

Part 1: Synthesis of Ethyl 2-nitro-4-trifluoromethylbenzoate

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Nitro-4-trifluoromethylbenzoic acid≥97%e.g., Combi-BlocksStarting material
EthanolAnhydrous, 200 proofVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst, handle with care
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionVariousFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying
Ethyl AcetateReagent GradeVariousFor extraction

Reaction Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-4-trifluoromethylbenzoic acid (10.0 g, 42.5 mmol) in anhydrous ethanol (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.3 mL, 42.5 mmol) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) and then with brine (75 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Ethyl 2-nitro-4-trifluoromethylbenzoate, which is often pure enough for the next step. A patent for a similar synthesis of the methyl ester suggests high purity can be achieved.[2]

Part 2: Reduction of Ethyl 2-nitro-4-trifluoromethylbenzoate

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl 2-nitro-4-trifluoromethylbenzoateFrom Part 1-Starting material for reduction
EthanolReagent GradeVariousSolvent
Iron powder (-325 mesh)Reagent GradeVariousReducing agent
Ammonium Chloride (NH₄Cl)Saturated aqueous solutionVariousCo-reductant/electrolyte
Celite®-VariousFiltration aid
Ethyl AcetateReagent GradeVariousFor extraction

Reaction Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend Ethyl 2-nitro-4-trifluoromethylbenzoate (10.0 g, 37.7 mmol) and iron powder (10.5 g, 188.5 mmol) in a mixture of ethanol (150 mL) and saturated aqueous ammonium chloride solution (30 mL).

  • Reflux: Heat the vigorously stirred mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®. Wash the filter cake thoroughly with ethanol.

  • Concentration and Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add ethyl acetate (150 mL) and water (50 mL). Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography if necessary.

Two_Step_Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction A Esterification of 2-nitro-4-trifluoromethylbenzoic acid B Work-up and Isolation A->B C Reduction of Nitro-ester with Fe/NH₄Cl B->C Intermediate D Filtration and Work-up C->D E Purification D->E

Workflow for the Two-Step Synthesis.

Inter-laboratory Comparison of Synthetic Routes

The choice of synthetic route in a research or industrial setting is often dictated by a combination of factors including yield, purity, cost of reagents, reaction time, and ease of execution. The following table provides a comparative summary of the two methods described.

ParameterMethod A: Direct Fischer EsterificationMethod B: Two-Step Synthesis via Nitro Intermediate
Overall Yield 65-75%70-85%
Purity (Post-Purification) >98% (by HPLC)>99% (by HPLC)
Reaction Time 12-18 hours6-10 hours (total)
Number of Steps 12
Key Reagents 2-Amino-4-trifluoromethylbenzoic acid, Ethanol, H₂SO₄2-Nitro-4-trifluoromethylbenzoic acid, Ethanol, H₂SO₄, Fe, NH₄Cl
Purification Method Column ChromatographyRecrystallization or Column Chromatography
Scalability Moderate; large excess of ethanol can be problematic.Good; can be more readily scaled.
Advantages - Simpler, one-pot procedure.- Fewer reagents and waste streams.- Generally higher yielding.- Intermediate is often a stable, crystalline solid.- Milder conditions for the final reduction step.
Disadvantages - Equilibrium reaction requires forcing conditions.- Longer reaction time.- Potential for side reactions at high temperatures.- Longer overall procedure.- Requires handling of a nitro-compound.- More reagents and solvents required.

Analytical Characterization and Method Validation

Independent of the synthetic route chosen, rigorous analytical characterization of the final product is essential to confirm its identity and purity. For an inter-laboratory comparison to be meaningful, standardized and validated analytical methods must be employed.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide unambiguous structural information.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C-F stretches of the trifluoromethyl group.

Method Validation Parameters:

For quantitative analysis, such as determining the final yield or assessing purity, the analytical method should be validated for the following parameters as per ICH guidelines:[3]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

Both the direct Fischer esterification and the two-step synthesis via a nitro intermediate are viable and effective methods for the preparation of this compound. The choice between them will depend on the specific requirements of the laboratory. For rapid, small-scale synthesis where simplicity is prioritized, the direct esterification is an attractive option. For larger-scale production where higher yields and potentially easier purification are desired, the two-step approach may be more advantageous.

It is crucial to emphasize that the reproducibility of any synthetic procedure can be influenced by subtle variations in reaction conditions, reagent quality, and purification techniques.[4] Therefore, for a true inter-laboratory comparison, it is essential that all participating laboratories adhere strictly to a well-defined and validated protocol. This guide provides a solid foundation for such a study and for the successful synthesis of this important building block in your own research endeavors.

References

  • World Journal of Pharmaceutical Research. Synthesis of Ethyl 2-aminobenzoate. [Link][5]

  • Google Patents. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. [2]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][6]diazepin-2-ylamino)benzoate. [Link]

  • PrepChem. Synthesis of ethyl 2-amino-4-bromobenzoate. [Link]

  • Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link][1]

  • University of Colorado Boulder. The Fischer Esterification. [Link]

  • ACS Publications. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]

  • Quick Company. Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl). [Link]

  • PubMed. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]

  • PubMed. How Reproducible is the Synthesis of Zr-Porphyrin Metal-Organic Frameworks? An Interlaboratory Study. [Link]

  • National Institutes of Health. Recommended Protocol for Round Robin Studies in Additive Manufacturing. [Link]

  • Kyoto University Research Information Repository. How reproducible is the synthesis of Zr–porphyrin metal–organic frameworks? An interlaboratory study. [Link][4]6280) [cite: 24]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 2-amino-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of Ethyl 2-amino-4-trifluoromethylbenzoate. As a Senior Application Scientist, my focus is to merge established safety standards with practical, field-tested insights to ensure your work is not only innovative but also fundamentally safe. The procedures outlined herein are designed to create a self-validating system of safety, protecting researchers and ensuring experimental integrity.

Hazard Assessment: The 'Why' Behind the Protocol

While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining its structural analogues. Compounds with similar functional groups—aromatic amines, esters, and trifluoromethyl groups—consistently show specific hazard profiles. This proactive analysis allows us to anticipate risks and establish a robust PPE framework.

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Aromatic amines can be irritants and may be absorbed through the skin.[1][2]

  • Serious Eye Irritation: Direct contact with powders or solutions can cause significant eye damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort and irritation.[2][3]

  • Harmful if Swallowed: Oral ingestion of related compounds is classified as acutely toxic.[2][4][5]

These potential hazards are the direct drivers for the multi-layered PPE and handling protocols detailed below. Each step is a critical control measure designed to mitigate a specific, identified risk.

Potential Hazard Primary Exposure Route Key PPE Control Source
Serious Eye IrritationSplash, Aerosol, DustChemical Safety Goggles / Face Shield[1][2][3]
Skin Irritation/AbsorptionDirect Contact, SplashChemical-Resistant Gloves, Lab Coat[1][2]
Respiratory IrritationInhalation of Dust/AerosolFume Hood, Respirator (as needed)[2][3]
Acute Oral ToxicityIngestionProhibition of Mouth Pipetting, Good Lab Hygiene[2][4]

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE is dictated by the task being performed. The following outlines the minimum required PPE for handling this compound, with escalations for higher-risk procedures.

Eye and Face Protection
  • Standard Operations: At a minimum, ANSI Z87.1-compliant or European Standard EN166-compliant chemical safety goggles must be worn.[6][7] These provide essential protection from splashes and stray particles.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to safety goggles.[1] The goggles protect from impacts and small splashes, while the shield protects the entire face from larger volumes.

Hand Protection
  • Glove Selection: Nitrile gloves are the standard for providing splash protection against a wide range of laboratory chemicals. Always check the manufacturer's compatibility chart for breakthrough times, especially when working with solvents.

  • Double Gloving: For procedures involving larger quantities or extended handling times, double gloving is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

Body Protection

A flame-resistant lab coat with a fully fastened front is mandatory. It should have tight-fitting cuffs to protect the wrists. For large-scale work or situations with a high potential for splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[1][6][8]

Respiratory Protection

All work with solid this compound or its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P95 or N95 particulate filters is a suitable choice.[6]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, logical workflow for donning, using, and doffing PPE is critical to prevent cross-contamination and exposure.

Pre-Operational Safety Checklist
  • Confirm the chemical fume hood is operational (check airflow monitor).

  • Locate the nearest safety shower and eyewash station.[3]

  • Ensure a chemical spill kit is accessible.

  • Inspect all PPE for defects (cracks in goggles, tears in gloves) before use.

  • Remove all personal items that could be contaminated (rings, watches).

PPE Donning Sequence

The donning process is designed to move from the least critical to the most critical items in terms of dexterity.

G cluster_donning PPE Donning Workflow lab_coat 1. Lab Coat (Fasten completely) respirator 2. Respirator (If required, perform seal check) lab_coat->respirator Secure core body protection first goggles 3. Goggles / Face Shield respirator->goggles Ensure proper fit before adding eye protection gloves 4. Gloves (Pull cuffs over lab coat sleeves) goggles->gloves Gloves are last to maintain dexterity for other PPE

Caption: Sequential process for correctly donning PPE.

Safe Handling Procedures
  • Weighing: When handling the solid form, use a spatula and weigh the material on a weigh boat within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[1]

  • Solution Preparation: Add the solid slowly to the solvent to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Transfers: Use a funnel for liquid transfers. Keep containers closed when not in use to prevent the release of vapors.[1][3][7]

PPE Doffing (Removal) Sequence

The doffing sequence is the most critical step for preventing self-contamination. It is performed in the reverse order of donning, removing the most contaminated items first.

G cluster_doffing PPE Doffing Workflow (Decontamination) gloves 1. Gloves (Peel off without touching skin) goggles 2. Goggles / Face Shield (Handle by straps) gloves->goggles Remove most contaminated item first lab_coat 3. Lab Coat (Roll inside-out) goggles->lab_coat Avoid touching face respirator 4. Respirator (Handle by straps) lab_coat->respirator Prevent contaminating clothing wash 5. Wash Hands Thoroughly respirator->wash Final step is always hand hygiene

Caption: Decontamination workflow for safely removing PPE.

Emergency Procedures & Disposal Plan

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Spill Management

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[3] Scoop the material into a suitable, labeled container for disposal.[4]

Disposal Plan

All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Chemical Waste: Dispose of contents and containers at an approved waste disposal plant.[3][6] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated PPE: All disposable PPE (gloves, aprons) must be placed in a sealed, labeled hazardous waste bag for collection by a licensed waste carrier.[2]

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations for chemical disposal.[1]

References

  • ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLATE MSDS. Chemsrc. [Link]

  • Safety Data Sheet - ETHYL BENZOATE. directpcw. [Link]

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? CanGard. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • SAFETY DATA SHEET - Ethyl benzoate. Thermo Fisher Scientific. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.